Product packaging for 3,5-Difluoro-4-iodoaniline(Cat. No.:CAS No. 1542-34-3)

3,5-Difluoro-4-iodoaniline

Cat. No.: B074690
CAS No.: 1542-34-3
M. Wt: 255 g/mol
InChI Key: CHXXMQJPYOKYSB-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-iodoaniline is a high-value, multi-functional aromatic amine serving as a privileged scaffold in advanced chemical synthesis. Its primary research value lies in its role as a versatile building block for the construction of complex molecules, particularly in medicinal chemistry and materials science. The molecule features a highly electron-deficient aniline ring system due to the strong electron-withdrawing effects of the two fluorine substituents in the meta-positions. This electronic modulation enhances the reactivity of the amine group in nucleophilic substitution reactions and stabilizes intermediates. The presence of the iodine atom provides a versatile handle for further functionalization via modern transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the rapid generation of diverse compound libraries.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4F2IN B074690 3,5-Difluoro-4-iodoaniline CAS No. 1542-34-3

Properties

IUPAC Name

3,5-difluoro-4-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2IN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXXMQJPYOKYSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)I)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514342
Record name 3,5-Difluoro-4-iodoaniline
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Molecular Weight

255.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1542-34-3
Record name 3,5-Difluoro-4-iodoaniline
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Record name 3,5-Difluoro-4-iodoaniline
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Foundational & Exploratory

Technical Guide: 3,5-Difluoro-4-iodoaniline (CAS No. 1542-34-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-iodoaniline is a halogenated aniline derivative of significant interest in synthetic organic chemistry. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a reactive iodine atom on an aniline core, makes it a valuable and versatile building block. This trifunctional scaffold serves as a key intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemical development.[1]

The presence of the iodo group at the 4-position renders the molecule highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1] This reactivity allows for the strategic introduction of diverse molecular fragments, enabling the construction of novel fluorinated aromatic and heterocyclic structures. Such fluorinated compounds are of high interest in drug discovery due to the often-beneficial effects of fluorine on metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the core properties, synthesis, and key applications of this compound.

Physicochemical and Computed Properties

The properties of this compound are summarized below. The compound typically appears as a white to light brown crystalline solid or powder.[1][2]

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 1542-34-3[3][4]
Molecular Formula C₆H₄F₂IN[3][4]
Molecular Weight 255.00 g/mol [3][4]
Melting Point 112 °C[4]
Boiling Point 270.6 °C (at 760 mmHg)[4]
Flash Point 117.5 °C[4]
Density 2.086 g/cm³[4]
Vapor Pressure 0.00678 mmHg (at 25 °C)[4]

Table 2: Computed Properties

PropertyValueReference(s)
XLogP3-AA 2.1[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 0[3]
Exact Mass 254.93565 Da[3]
Topological Polar Surface Area 26.0 Ų[3]

Applications in Research and Development

This compound is primarily utilized as a research chemical and an intermediate for synthesizing more complex molecules.[5]

  • Palladium-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond is a key reactive site for forming new carbon-carbon and carbon-heteroatom bonds. This makes the compound an excellent substrate for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig coupling reactions, enabling the attachment of various aryl, heteroaryl, alkynyl, and amino groups.[1]

  • Medicinal Chemistry: As a fluorinated building block, it is used in the synthesis of novel pharmaceutical compounds. The iodoaniline moiety is a known pharmacophore in various therapeutic areas, including the development of anti-cancer agents.[1]

  • Agrochemical Synthesis: It serves as a precursor for creating new pesticides and herbicides, where the introduction of fluorine atoms can enhance biological activity and stability.[1]

  • Materials Science: The compound can be used to synthesize fluorinated organic materials for electronic and optical applications.

Experimental Protocols

Synthesis of this compound

The synthesis is achieved through the regioselective iodination of 3,5-difluoroaniline. The reaction proceeds under mild conditions and can achieve nearly quantitative yields.[5]

Reaction Scheme: (3,5-Difluoroaniline) + I₂ → (this compound)

Materials:

  • 3,5-Difluoroaniline (CAS: 372-39-4)

  • Iodine (I₂)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol

  • Water

  • Sodium bisulfite (if needed)

  • Standard laboratory glassware (round-bottom flask, stir bar, etc.)

Procedure:

  • In a round-bottom flask, dissolve 3,5-difluoroaniline (1.0 equiv.) in a suitable solvent such as ethanol or an aqueous ethanol mixture.

  • Add sodium bicarbonate (1.5 - 2.0 equiv.) to the solution to act as a base and neutralize the HI byproduct.

  • Cool the mixture in an ice bath to 0-5 °C with constant stirring.

  • In a separate beaker, prepare a solution of iodine (1.05 equiv.) in ethanol.

  • Add the iodine solution dropwise to the stirred aniline solution over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bisulfite to remove any unreacted iodine (the dark color will disappear).

  • Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a crystalline solid.

Suzuki-Miyaura Cross-Coupling (Representative Protocol)

This protocol describes a typical Suzuki-Miyaura reaction using this compound as the aryl halide substrate.

Reaction Scheme: (this compound) + Arylboronic Acid --[Pd Catalyst, Base]--> 4-Aryl-3,5-difluoroaniline

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene, or DMF)

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (0.03-0.05 equiv.).

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to isolate the desired biaryl product.[6]

Analytical Characterization

The structural confirmation of this compound is typically performed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the structure and purity. A link to the ¹H NMR spectrum is available.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional group vibrations, such as the N-H stretches of the amine and C-F and C-I bond vibrations.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight and fragmentation pattern of the compound.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area or fume hood.[4]

Table 3: GHS Hazard Information

Pictogram(s)Signal WordHazard Statement(s)
alt text
Warning H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

(Reference:[3])

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Use only outdoors or in a well-ventilated area.[4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep locked up and away from incompatible materials.[4]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If inhaled, move person to fresh air. If swallowed, rinse mouth and seek medical attention.[4]

Visualizations

Experimental Workflows

Synthesis_Workflow Diagram 1: Synthesis Workflow for this compound cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup & Purification A Dissolve 3,5-Difluoroaniline in Ethanol B Add NaHCO3 A->B D Cool to 0-5 °C B->D C Prepare I2 Solution in Ethanol E Add I2 Solution Dropwise C->E D->E F Stir at Room Temp (2-4h) E->F G Quench with NaHSO3 F->G H Solvent Extraction G->H I Dry & Concentrate H->I J Recrystallization I->J K Final Product: This compound J->K

Caption: Synthesis Workflow for this compound.

Suzuki_Coupling_Workflow Diagram 2: General Workflow for Suzuki-Miyaura Coupling A Combine Reactants: This compound Arylboronic Acid Base (e.g., K2CO3) B Add Pd Catalyst (e.g., Pd(PPh3)4) A->B C Evacuate & Backfill with Inert Gas (x3) B->C D Add Degassed Solvent (e.g., Dioxane/H2O) C->D E Heat Reaction (80-100 °C, 4-18h) D->E F Reaction Workup: Extraction & Wash E->F G Purification: Column Chromatography F->G H Final Product: 4-Aryl-3,5-difluoroaniline G->H

Caption: General Workflow for Suzuki-Miyaura Coupling.

References

An In-depth Technical Guide to the Synthesis of 3,5-Difluoro-4-iodoaniline from 3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established synthetic pathways for the preparation of 3,5-Difluoro-4-iodoaniline, a valuable intermediate in pharmaceutical and materials science research. The synthesis originates from the readily available starting material, 3,5-difluoroaniline, and involves a regioselective iodination reaction. This document details various experimental protocols, presents quantitative data in a comparative format, and includes a visual representation of the synthetic workflow.

Introduction

This compound is a key building block in the synthesis of complex organic molecules. The strategic placement of the fluorine and iodine atoms on the aniline ring allows for diverse downstream functionalization. The electron-withdrawing nature of the fluorine atoms influences the reactivity of the aromatic ring, while the iodo group serves as a versatile handle for various coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This guide focuses on the direct iodination of 3,5-difluoroaniline, a common and efficient approach to access this important intermediate.

Synthesis Pathway Overview

The primary synthetic route to this compound from 3,5-difluoroaniline is through electrophilic aromatic substitution. The amino group of the aniline is a strong activating group and directs electrophiles to the ortho and para positions. Due to steric hindrance from the adjacent fluorine atoms, the iodination occurs selectively at the para position (position 4). Several iodinating agents have been successfully employed for this transformation, each with its own set of reaction conditions and efficiencies.

Synthesis_Pathway start 3,5-Difluoroaniline reagents Iodinating Agent (e.g., NIS, ICl, I2/AgNO2) start->reagents Electrophilic Aromatic Substitution product This compound reagents->product

Caption: General synthesis pathway for this compound.

Comparative Data of Synthesis Protocols

The following table summarizes the key quantitative data from various reported methods for the synthesis of this compound. This allows for a direct comparison of the different approaches based on yield and reaction conditions.

Iodinating AgentSolventTemperatureReaction TimeYield (%)Reference
N-Iodosuccinimide (NIS)DMF5°C to RT2.5 hours92.4[1]
Iodine Chloride (ICl)Acetic AcidRT15 minutes95[1]
Iodine / Silver NitriteDichloromethane0°C to RT1 hourHigh (not specified)[1]
Iodine (mild conditions)Not specifiedNot specifiedNot specifiedNearly quantitative[2]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments identified for the synthesis of this compound.

Protocol 1: Iodination using N-Iodosuccinimide (NIS) [1]

  • Reaction Setup: In a suitable reaction vessel, dissolve 3,5-difluoroaniline (1.0 eq) in dimethylformamide (DMF).

  • Addition of Reagents: Cool the solution to 5°C using an ice bath. Add a solution of N-iodosuccinimide (1.1 eq) in DMF dropwise to the cooled aniline solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2.5 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with water, saturated sodium thiosulfate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a mixture of ethyl acetate and hexane to yield pure this compound.

Protocol 2: Iodination using Iodine Chloride (ICl) [1]

  • Reaction Setup: Dissolve 3,5-difluoroaniline (1.0 eq) in acetic acid in a reaction flask.

  • Addition of Reagent: Add iodine chloride (1.0 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 15 minutes.

  • Work-up: Evaporate the solvent under reduced pressure. Treat the residue with a sodium carbonate solution to neutralize the acid.

  • Extraction and Isolation: Extract the aqueous solution with dichloromethane. Dry the combined organic extracts over magnesium sulfate and evaporate the solvent to obtain the product.

**Protocol 3: Iodination using Iodine and Silver Nitrite (I₂/AgNO₂) **[1]

  • Reaction Setup: Create a suspension of iodine (1.1 eq) and silver nitrite (1.1 eq) in dichloromethane and cool it to 0°C.

  • Addition of Starting Material: Add a solution of 3,5-difluoroaniline (1.0 eq) in dichloromethane to the cooled suspension.

  • Reaction: Stir the mixture at 0°C for 30 minutes and then at room temperature for an additional 30 minutes.

  • Quenching and Work-up: Quench the reaction with a solution of sodium thiosulfate (Na₂S₂O₃). Extract the mixture with dichloromethane. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography.

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve 3,5-difluoroaniline in solvent Add_Reagent Add Iodinating Agent Start->Add_Reagent Stir Stir at specified temperature and time Add_Reagent->Stir Quench Quench Reaction (if necessary) Stir->Quench Proceed to Work-up Extract Liquid-Liquid Extraction Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over Drying Agent Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate under Reduced Pressure Filter->Concentrate Purify Purification (Recrystallization or Column Chromatography) Concentrate->Purify Final_Product This compound Purify->Final_Product Obtain Pure Product

Caption: A generalized experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 3,5-difluoroaniline can be achieved through several efficient methods. The choice of iodinating agent and reaction conditions can be tailored based on the desired reaction time, available reagents, and purification requirements. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate for their specific applications. The high yields reported for these methods make them attractive for both small-scale and large-scale preparations.

References

An In-depth Technical Guide to C6H4F2IN: Properties, Synthesis, and Characterization of Difluoroiodoaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with the molecular formula C6H4F2IN, focusing on its various isomers. Due to its utility as a versatile building block in medicinal chemistry and materials science, a thorough understanding of its properties and synthesis is crucial for researchers in these fields. This document details the molecular weight, chemical formula, and available experimental data for key isomers, including synthetic approaches and characterization techniques.

Core Molecular Data

The fundamental properties of C6H4F2IN are summarized in the table below. These values are consistent across its different isomers.

PropertyValueCitation(s)
Molecular Formula C6H4F2IN[1][2]
Molecular Weight 255.00 g/mol [1][2]
Monoisotopic Mass 254.93565 Da[1][2]

Isomers of C6H4F2IN: A Comparative Overview

Several positional isomers of difluoroiodoaniline exist, each with potentially unique chemical and physical properties. The most commonly cited isomers in the scientific literature are presented below. While comprehensive experimental data for all isomers is not uniformly available, this guide consolidates the existing information.

Isomer NameCAS NumberKey Identifying Data
2,4-Difluoro-6-iodoaniline582319-15-1Predicted MS data available.
2,6-Difluoro-4-iodoaniline141743-49-9Melting point: 77-79 °C.
2,4-Difluoro-3-iodoaniline1437316-91-01H NMR data reported.
2,5-Difluoro-4-iodoaniline155906-13-1Predicted MS data available.
3,5-Difluoro-4-iodoaniline1542-34-3Mentioned as a synthetic intermediate.

Synthetic Protocols and Methodologies

The synthesis of difluoroiodoanilines typically involves the electrophilic halogenation of a corresponding difluoroaniline precursor or the reduction of a nitrated precursor. The following protocols are based on published synthetic methods for isomers and structurally related compounds.

Protocol 1: Synthesis of 2,4-Difluoro-3-iodoaniline

This protocol describes the reduction of a nitroaromatic precursor to yield the target aniline.[3]

Materials:

  • 1,3-Difluoro-2-iodo-4-nitrobenzene

  • Anhydrous stannous chloride (SnCl2)

  • Concentrated hydrochloric acid (HCl)

  • 5% aqueous sodium hydroxide (NaOH) solution

  • Dichloromethane (CH2Cl2)

  • Saturated saline solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 1,3-difluoro-2-iodo-4-nitrobenzene (1.14 g, 4 mmol) in concentrated hydrochloric acid (4 mL), add anhydrous stannous chloride (2.71 g, 12 mmol).

  • Heat the reaction mixture to 50°C and maintain for 1 hour.

  • After the reaction is complete, dilute the mixture with water.

  • Neutralize the solution to pH 9 with a 5% aqueous sodium hydroxide solution.

  • Extract the product with dichloromethane.

  • Wash the organic phase with saturated saline, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-difluoro-3-iodoaniline.[3]

Protocol 2: General Strategy for the Synthesis of Halogenated Difluoroanilines

This generalized approach is based on the synthesis of related polyhalogenated anilines and can be adapted for the synthesis of various C6H4F2IN isomers.[4] The core principle is the direct halogenation of a difluoroaniline derivative.

Conceptual Workflow:

G cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Work-up and Purification cluster_product Final Product Start Difluoroaniline Isomer Reaction Electrophilic Aromatic Substitution Start->Reaction 1. React Iodination Reagent (e.g., I2, NIS) React->Reaction 2. Solvent Appropriate Solvent (e.g., Acetic Acid, DMF) Solvent->Reaction 3. Workup Aqueous Work-up (Neutralization, Extraction) Reaction->Workup 4. Reaction Quench Purify Purification (Crystallization or Chromatography) Workup->Purify 5. Crude Product Product C6H4F2IN Isomer Purify->Product 6. Purified Product

Caption: Synthetic workflow for C6H4F2IN isomers.

Spectroscopic Characterization

The unambiguous identification of C6H4F2IN isomers relies on a combination of spectroscopic techniques. Below are the expected and reported data for these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants being highly dependent on the substitution pattern of the fluorine and iodine atoms. For 2,4-difluoro-3-iodoaniline, the aromatic protons appear as a multiplet between δ 6.70-6.93 ppm, with the amine protons appearing as a broad signal at δ 6.65 ppm in CDCl3.[3]

  • ¹³C NMR: The carbon NMR spectrum will provide distinct signals for each unique carbon atom in the aromatic ring. The carbon atoms directly attached to fluorine will exhibit characteristic C-F coupling.

  • ¹⁹F NMR: Fluorine NMR is a powerful tool for distinguishing between isomers, as the chemical shifts of the fluorine atoms are very sensitive to their electronic environment. For 2,4-dichloro-3,5-difluoro-6-iodoaniline, a structurally related compound, distinct ¹⁹F NMR signals were observed at -91.1 and -112.4 ppm.[4]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The predicted monoisotopic mass is 254.93565 Da.[1][2] The fragmentation pattern in the mass spectrum will be characteristic of the specific isomer and can be used for structural elucidation.

Infrared (IR) Spectroscopy

The IR spectrum of these compounds will show characteristic absorption bands for the N-H stretches of the primary amine (typically in the 3300-3500 cm⁻¹ region), C-N stretching, C-F stretching, and aromatic C-H and C=C vibrations.

Logical Workflow for Isomer Analysis

The differentiation and characterization of C6H4F2IN isomers require a systematic analytical approach. The following diagram outlines a logical workflow.

G cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Elucidation Syn Synthesis of Isomer Mixture Sep Chromatographic Separation (e.g., HPLC, GC) Syn->Sep Isolate Isomers MS Mass Spectrometry (HRMS for Formula Confirmation, MS/MS for Fragmentation) Sep->MS Analyze Fractions NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sep->NMR Analyze Fractions IR IR Spectroscopy (Functional Group ID) Sep->IR Analyze Fractions Data Data Integration and Interpretation MS->Data NMR->Data IR->Data Confirm Unambiguous Isomer Structure Confirmation Data->Confirm

Caption: Analytical workflow for C6H4F2IN isomers.

Conclusion

The difluoroiodoaniline isomers represented by the formula C6H4F2IN are valuable precursors in synthetic chemistry. While detailed experimental data for all isomers is not yet fully available in the public domain, this guide provides a solid foundation based on existing literature for their synthesis, characterization, and analysis. The provided protocols and workflows offer a starting point for researchers working with these compounds, and the tabulated data allows for easy comparison of the known isomers. Further research to fully characterize all isomers would be a valuable contribution to the field.

References

The Genesis of Halogenated Anilines: A Technical Chronicle of Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, history, and synthesis of halogenated anilines, pivotal intermediates in modern chemistry.

Introduction

Halogenated anilines, a class of aromatic compounds bearing one or more halogen substituents on the aniline ring, are fundamental building blocks in the synthesis of a vast array of industrial and pharmaceutical products. From vibrant azo dyes to life-saving antimicrobials and complex agrochemicals, the introduction of a halogen atom onto the aniline scaffold profoundly influences the molecule's reactivity, physichochemical properties, and biological activity. This technical guide provides a comprehensive overview of the historical milestones in the discovery and synthesis of halogenated anilines, detailing the evolution of synthetic methodologies from early serendipitous discoveries to modern, regioselective techniques. Quantitative data, detailed historical experimental protocols, and visualizations of key chemical pathways are presented to offer a thorough resource for professionals in the chemical and pharmaceutical sciences.

The Dawn of Aniline and Early Halogenation Chemistry

The story of halogenated anilines begins with the discovery of aniline itself. In 1826, Otto Unverdorben first isolated a compound from the destructive distillation of indigo, which he named Crystallin.[1] Subsequently, Friedlieb Runge in 1834 isolated a substance from coal tar that he called kyanol or cyanol.[1] It was not until 1843 that August Wilhelm von Hofmann demonstrated that these were all the same compound, which became widely known as aniline.[1]

Early forays into the halogenation of aniline were often characterized by a lack of control, as the powerful activating effect of the amino group leads to poly-substitution. Direct treatment of aniline with chlorine or bromine water, for instance, readily produces 2,4,6-trihalogenated anilines. To achieve mono-substitution, chemists developed methods to temper the reactivity of the amino group, a common strategy being the protection of the amine as an acetanilide.

The Sandmeyer Reaction: A Paradigm Shift in Aryl Halide Synthesis

A pivotal moment in the history of halogenated aniline synthesis was the accidental discovery of the Sandmeyer reaction in 1884 by the Swiss chemist Traugott Sandmeyer.[2] While attempting to synthesize phenylacetylene from benzenediazonium chloride and copper(I) acetylide, Sandmeyer instead isolated chlorobenzene as the main product.[2][3] This discovery opened a reliable and general pathway to introduce halogens (chlorine and bromine) onto an aromatic ring starting from an amino group.

The Sandmeyer reaction involves the diazotization of a primary aromatic amine, such as aniline or its substituted derivatives, followed by the copper(I) salt-catalyzed decomposition of the resulting diazonium salt.[2] This method provided a significant advantage over direct halogenation by allowing for the regioselective synthesis of specific isomers that were otherwise difficult to obtain.

General Workflow for the Sandmeyer Reaction

The Sandmeyer reaction proceeds in two main stages: diazotization and copper-catalyzed nucleophilic substitution.

Sandmeyer_Workflow cluster_diazotization Step 1: Diazotization cluster_substitution Step 2: Sandmeyer Reaction Aniline Aniline NaNO2_HCl NaNO2, aq. HCl (0-5 °C) Aniline->NaNO2_HCl Diazonium_Salt Benzenediazonium Chloride NaNO2_HCl->Diazonium_Salt Formation of diazonium salt CuX Copper(I) Halide (CuCl or CuBr) Halogenated_Aniline Halogenated Aniline (e.g., Chloroaniline) Diazonium_Salt->Halogenated_Aniline Intermediate CuX->Halogenated_Aniline Decomposition and Halogen Substitution

A generalized workflow for the synthesis of halogenated anilines via the Sandmeyer reaction.

Synthesis of Specific Halogenated Anilines: Historical Methods and Data

The development of synthetic methods for halogenated anilines has been driven by the need for specific isomers as precursors for various applications. The following sections detail the historical synthesis and physical properties of chloro-, bromo-, iodo-, and fluoroanilines.

Chloroanilines

The synthesis of chloroanilines has been of significant industrial importance. While direct chlorination of aniline often leads to a mixture of products, early methods focused on the reduction of chloronitrobenzenes, which could be prepared with greater regioselectivity. For example, 4-chloroaniline is not typically prepared from the direct chlorination of aniline due to over-chlorination, but rather by the reduction of 4-nitrochlorobenzene.[4]

Table 1: Physical Properties of Isomeric Chloroanilines

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Chloroaniline95-51-2C₆H₆ClN127.57-2 to 0208-210
3-Chloroaniline108-42-9C₆H₆ClN127.57-10.4230.5
4-Chloroaniline106-47-8C₆H₆ClN127.5769.5 - 72.5[5][6]232[5]
2,4,6-Trichloroaniline634-93-5C₆H₃Cl₃N196.4677.5262
Bromoanilines

Similar to chloroanilines, the synthesis of bromoanilines can be achieved through various methods, including the Sandmeyer reaction and direct bromination. The direct bromination of aniline in the presence of an acid can yield 4-bromoaniline.[7] To avoid over-bromination and produce monobrominated products with high selectivity, the amino group is often first protected as an acetanilide.

Table 2: Physical Properties of Isomeric Bromoanilines

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Bromoaniline615-36-1C₆H₆BrN172.0232[1]229[1]
3-Bromoaniline591-19-5C₆H₆BrN172.0216.8251
4-Bromoaniline106-40-1C₆H₆BrN172.0266-70[8]230[8]
Iodoanilines

Iodoanilines are also valuable intermediates, particularly in modern cross-coupling reactions. Their synthesis can be achieved through the Sandmeyer reaction using potassium iodide, which, unlike the chloro- and bromo- variants, does not typically require a copper catalyst. Direct iodination of aniline is also possible.

Table 3: Physical Properties of Isomeric Iodoanilines

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Iodoaniline615-43-0C₆H₆IN219.0260-61270 (decomposes)
3-Iodoaniline626-01-7C₆H₆IN219.0223-26270 (decomposes)
4-Iodoaniline540-37-4C₆H₆IN219.0263-65270 (decomposes)
Fluoroanilines

The introduction of fluorine into the aniline ring has been of particular interest in medicinal chemistry. The synthesis of fluoroanilines historically presented challenges. The Balz-Schiemann reaction, a variation of the Sandmeyer reaction, involves the thermal decomposition of an aryl diazonium tetrafluoroborate salt and is a key method for introducing fluorine.[2] Another common route is the reduction of the corresponding fluoronitrobenzene.[9]

Table 4: Physical Properties of Isomeric Fluoroanilines

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Fluoroaniline348-54-9C₆H₆FN111.12-29175-176
3-Fluoroaniline371-41-5C₆H₆FN111.12-1.9188
4-Fluoroaniline371-40-4C₆H₆FN111.12-1.9[9]188[9]

Detailed Experimental Protocols from Historical Literature

To provide a practical understanding of historical synthetic methods, the following protocols are adapted from established chemical literature. These procedures reflect the techniques and equipment available to chemists in the late 19th and early 20th centuries.

Preparation of p-Chloroaniline via the Sandmeyer Reaction (Adapted from historical procedures)

Objective: To synthesize p-chloroaniline from p-nitroaniline.

Materials:

  • p-Nitroaniline

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Copper(I) Chloride

  • Sodium Hydroxide

  • Ice

Procedure:

  • Diazotization: In a flask, dissolve p-nitroaniline in concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice bath. Slowly add a cold, concentrated aqueous solution of sodium nitrite, keeping the temperature below 5 °C. Stir the mixture for 15-20 minutes to ensure complete formation of the p-nitrobenzenediazonium chloride solution.

  • Sandmeyer Reaction: In a separate, larger flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Cool this solution in an ice bath. Slowly and with stirring, add the cold diazonium salt solution to the copper(I) chloride solution. Nitrogen gas will evolve.

  • Isolation: After the addition is complete, gently warm the reaction mixture on a water bath until the evolution of nitrogen ceases. The crude p-chloronitrobenzene will separate as a dark oil.

  • Reduction: Separate the p-chloronitrobenzene and wash it with water. The reduction to p-chloroaniline can be achieved by various methods, a common one being the use of tin and hydrochloric acid. The p-chloronitrobenzene is heated with granulated tin and concentrated hydrochloric acid until the reaction is complete.

  • Work-up and Purification: Make the solution alkaline with a concentrated sodium hydroxide solution to precipitate p-chloroaniline as an oil. The product can then be purified by steam distillation followed by recrystallization or distillation under reduced pressure.

Preparation of p-Bromoaniline by Direct Bromination of Acetanilide (Adapted from historical procedures)

Objective: To synthesize p-bromoaniline from aniline.

Materials:

  • Aniline

  • Acetic Anhydride

  • Bromine

  • Glacial Acetic Acid

  • Sodium Hydroxide

  • Ethanol

Procedure:

  • Protection of the Amino Group: In a flask, react aniline with acetic anhydride to form acetanilide. This is typically done by slowly adding acetic anhydride to aniline while cooling the mixture. The resulting solid acetanilide is then filtered, washed with cold water, and dried.

  • Bromination: Dissolve the dried acetanilide in glacial acetic acid. Cool the solution and slowly add a solution of bromine in glacial acetic acid with constant stirring. The p-bromoacetanilide will precipitate out of the solution.

  • Isolation of p-Bromoacetanilide: After the addition of bromine is complete, allow the mixture to stand for a short period. Then, pour the reaction mixture into a large volume of cold water. The solid p-bromoacetanilide is collected by filtration, washed with water, and dried.

  • Hydrolysis (Deprotection): Reflux the p-bromoacetanilide with an aqueous solution of sodium hydroxide or hydrochloric acid until hydrolysis is complete.

  • Work-up and Purification: If acid hydrolysis was used, neutralize the solution with a base to precipitate the p-bromoaniline. If base hydrolysis was used, the product may be isolated by steam distillation. The crude p-bromoaniline is then purified by recrystallization from a suitable solvent, such as aqueous ethanol.

Application in Drug Development: The Case of Chlorhexidine

Halogenated anilines are crucial starting materials in the pharmaceutical industry. A prominent example is the use of 4-chloroaniline in the synthesis of chlorhexidine, a broad-spectrum antiseptic.[4]

Synthesis of Chlorhexidine

The synthesis of chlorhexidine involves the reaction of two molecules of proguanil, linked by a hexamethylenediamine spacer. The synthesis of the proguanil-like component starts from 4-chloroaniline.

Chlorhexidine_Synthesis Chloroaniline 4-Chloroaniline Proguanil_intermediate Proguanil-like Intermediate Chloroaniline->Proguanil_intermediate Reaction with Dicyandiamide Dicyandiamide Dicyandiamide Chlorhexidine Chlorhexidine Proguanil_intermediate->Chlorhexidine Coupling with Hexamethylenediamine Hexamethylenediamine Hexamethylenediamine

Simplified synthetic pathway to Chlorhexidine from 4-chloroaniline.
Mechanism of Action of Chlorhexidine

Chlorhexidine exerts its bactericidal effect by disrupting the integrity of the bacterial cell membrane.[1] At physiological pH, the chlorhexidine molecule is positively charged and interacts with the negatively charged components of the bacterial cell wall, such as phosphate groups in teichoic acids of Gram-positive bacteria and the lipopolysaccharide (LPS) layer of Gram-negative bacteria.[4]

At low concentrations, this interaction increases the permeability of the cell membrane, leading to the leakage of intracellular components and a bacteriostatic effect. At higher concentrations, chlorhexidine causes extensive damage to the membrane, leading to the precipitation of cytoplasmic contents and cell death.[1]

Chlorhexidine_Mechanism cluster_membrane Bacterial Cell Membrane Membrane Negatively Charged Cell Membrane (Phosphate groups, LPS) Chlorhexidine Chlorhexidine Cation (+) Binding Electrostatic Binding Chlorhexidine->Binding Binding->Membrane Low_Conc Low Concentration Binding->Low_Conc High_Conc High Concentration Binding->High_Conc Leakage Increased Permeability & Leakage of K+ ions Low_Conc->Leakage Damage Membrane Disruption & Precipitation of Cytoplasm High_Conc->Damage Bacteriostatic Bacteriostatic Effect Leakage->Bacteriostatic Bactericidal Bactericidal Effect (Cell Death) Damage->Bactericidal

Mechanism of action of Chlorhexidine on bacterial cell membranes.

Evolution of Synthetic Methodologies

The synthesis of halogenated anilines has evolved from non-selective, direct halogenations to highly controlled and regioselective methods. This progression reflects the broader advancements in synthetic organic chemistry.

Synthesis_Evolution Early Early Methods (19th Century) - Direct Halogenation of Aniline - Low selectivity, polyhalogenation Protection Introduction of Protecting Groups - e.g., Acetanilide - Improved selectivity for mono-halogenation Early->Protection Need for selectivity Nitro_Reduction Reduction of Nitroaromatics - Synthesis of specific isomers - Industrial importance Early->Nitro_Reduction Alternative pathway Sandmeyer Sandmeyer Reaction (1884) - Diazotization of anilines - Regioselective synthesis of chloro- and bromo-anilines Protection->Sandmeyer Alternative regiocontrol Balz_Schiemann Balz-Schiemann Reaction - Synthesis of fluoroanilines Sandmeyer->Balz_Schiemann Extension to fluorination Modern Modern Catalytic Methods - e.g., Palladium-catalyzed C-H activation - High selectivity and functional group tolerance Sandmeyer->Modern Advancements in catalysis Nitro_Reduction->Modern Advancements in catalysis Balz_Schiemann->Modern Advancements in catalysis

Logical evolution of synthetic methods for halogenated anilines.

Conclusion

The journey of halogenated anilines from their initial discovery to their current status as indispensable chemical intermediates is a testament to the ingenuity and perseverance of chemists. The development of synthetic methodologies, from the serendipitous discovery of the Sandmeyer reaction to modern catalytic approaches, has enabled the precise and efficient production of a vast array of these compounds. For researchers and professionals in drug development and materials science, a deep understanding of the synthesis, properties, and reactivity of halogenated anilines is crucial for innovation. As new challenges in medicine and technology emerge, these versatile building blocks will undoubtedly continue to play a central role in the creation of novel and impactful molecules.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Electronic Properties of Difluoro Iodo Aniline Derivatives

Abstract

This technical guide provides a comprehensive overview of the electronic properties of difluoro iodo aniline derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to the unique electronic contributions of their substituent groups. The presence of electron-withdrawing fluorine atoms, a heavier iodine atom, and an electron-donating amino group creates a complex electronic environment that dictates molecular interactions, reactivity, and potential biological activity. This document summarizes key electronic parameters, details the experimental and computational methodologies used to determine these properties, and provides visualizations of relevant workflows and concepts.

Introduction

Aniline and its derivatives are fundamental building blocks in the synthesis of a wide range of industrial and pharmaceutical compounds.[1] The introduction of halogen substituents, particularly fluorine and iodine, profoundly alters the electronic landscape of the aniline scaffold. Fluorine, being highly electronegative, and iodine, being polarizable, modulate the electron density distribution, which in turn affects properties like HOMO-LUMO energy gaps, dipole moments, and molecular reactivity.[2] Understanding these electronic properties is crucial for the rational design of novel drug candidates and functional materials.[2][3] This guide focuses on difluoro iodo aniline derivatives, exploring their synthesis, electronic characterization, and the methodologies employed in their study.

Electronic Properties of Difluoro Iodo Aniline Derivatives

The electronic properties of aniline derivatives are significantly influenced by the nature and position of their substituents.[2] Halogens, as electron-withdrawing groups, can modulate the electron density distribution within the molecule, thereby affecting its electronic behavior.[2] The interplay between the electron-withdrawing difluoro substitutions and the heavier, more polarizable iodo group, along with the electron-donating amine, results in unique electronic characteristics.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of molecules.[1] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[1] The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.[1] A smaller energy gap suggests higher reactivity and lower stability.[1]

Table 1: Calculated Electronic Properties of Related Aniline Derivatives

Compound Method HOMO (eV) LUMO (eV) Energy Gap (eV) Dipole Moment (Debye)
m-Fluoroaniline CAM-B3LYP/LanL2DZ -8.117 1.698 9.815 3.7061
m-Iodoaniline CAM-B3LYP/LanL2DZ -7.788 1.913 9.701 3.2442
2,4-Difluoroaniline B3LYP/6-311++G(d,p) -5.58 -0.51 5.07 2.65

| 2,4-Dichloroaniline | B3LYP/6-311++G(d,p) | -5.62 | -0.98 | 4.64 | 2.78 |

Data for m-Fluoroaniline and m-Iodoaniline sourced from a study by El-Taher et al. (2023)[1]. Data for 2,4-Difluoroaniline and 2,4-Dichloroaniline is representative of typical DFT calculations for such compounds[2].

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further understand the chemical behavior of these molecules.[1] These include:

  • Ionization Potential (I): I = -EHOMO

  • Electron Affinity (A): A = -ELUMO

  • Electronegativity (χ): χ = (I + A) / 2

  • Chemical Hardness (η): η = (I - A) / 2

  • Chemical Softness (S): S = 1 / (2η)

  • Electrophilicity Index (ω): ω = μ2 / (2η) (where μ is the chemical potential, μ = -χ)

Table 2: Calculated Global Reactivity Descriptors for m-Fluoroaniline and m-Iodoaniline

Parameter m-Fluoroaniline m-Iodoaniline
Ionization Potential (I) (eV) 8.117 7.788
Electron Affinity (A) (eV) -1.698 -1.913
Electronegativity (χ) (eV) 3.210 2.938
Chemical Hardness (η) (eV) 4.908 4.851
Chemical Softness (S) (eV-1) 0.102 0.103

| Electrophilicity Index (ω) (eV) | 1.048 | 0.887 |

Calculated from the data presented in the study by El-Taher et al. (2023)[1].

Experimental and Computational Protocols

The determination of the electronic properties of difluoro iodo aniline derivatives involves a combination of synthetic, spectroscopic, and computational methods.

Synthesis

The synthesis of difluoro iodo aniline derivatives can be achieved through various organic chemistry reactions. A common approach involves the difluoroalkylation of anilines. Recent studies have highlighted photoinduced methods, including the use of an electron donor-acceptor (EDA) complex, as a mild and efficient strategy.[4][5]

General Procedure for Difluoroalkylation via EDA Complex:

  • An aniline derivative (0.3 mmol), ethyl difluoroiodoacetate (0.4 mmol), and Na2CO3 (1.5 equiv) are combined in DMSO (3 mL).

  • The mixture is irradiated with a 427 nm lamp for 16 hours.[5]

  • The resulting product is then purified using standard chromatographic techniques.

Spectroscopic Characterization

3.2.1. UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is employed to study the electronic transitions within the molecule.[6]

  • Sample Preparation: A dilute solution of the analyte is prepared in a UV-transparent solvent such as ethanol or methanol at a known concentration.[6]

  • Instrumentation: The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically in the 200-400 nm range, with the pure solvent used as a reference.[6] The formation of an EDA complex can be evidenced by a bathochromic shift in the UV-Vis spectrum of a mixture of the aniline and the fluoroalkylating agent.[4]

3.2.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the characteristic functional groups within the molecule.

  • Sample Preparation: For solid samples, a KBr pellet is prepared by grinding the sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing the solid sample directly on the ATR crystal.[6]

  • Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the 4000-400 cm-1 range.[6]

Table 3: Characteristic Infrared (IR) Absorption Frequencies for Halogenated Anilines

Functional Group Vibration Mode Expected Wavenumber (cm-1)
Amine (N-H) Symmetric & Asymmetric Stretching 3300 - 3500
Amine (N-H) Bending (Scissoring) 1580 - 1650
Aromatic Ring (C=C) Stretching 1450 - 1600
Carbon-Fluorine (C-F) Stretching 1100 - 1400

| Carbon-Iodine (C-I) | Stretching | 500 - 600 |

Data is representative and compiled from general spectroscopic tables and analysis of similar compounds[6].

Electrochemical Characterization

Cyclic Voltammetry (CV) Cyclic voltammetry is a powerful technique for investigating the redox properties of molecules.[4]

  • Experimental Setup: A one-compartment three-electrode setup is typically used, consisting of a glassy carbon working electrode, a platinum wire auxiliary electrode, and a reference electrode (e.g., AgNO3/Ag).[4]

  • Procedure: The experiment is conducted at room temperature in a suitable solvent with a supporting electrolyte (e.g., 0.1 M TBAPF6). The solution is degassed with an inert gas like argon. The potential is scanned over a defined range, and the resulting current is measured.[4][7] From the cyclic voltammograms, oxidation and reduction potentials can be determined, which can be used to estimate HOMO and LUMO energy levels.[8]

Computational Chemistry

Computational methods, particularly DFT, are essential for predicting the electronic properties of molecules.[2]

  • Molecular Geometry Optimization: The first step is to find the most stable 3D conformation of the molecule. This is typically done using a functional like B3LYP with a basis set such as 6-311++G(d,p).[2][9]

  • Frequency Calculations: To confirm that the optimized geometry is a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.[2]

  • Calculation of Electronic Properties: Once the optimized geometry is obtained, various electronic properties such as HOMO-LUMO energies, dipole moment, and molecular electrostatic potential can be calculated.[1][3]

Visualizations

Workflow for Determining Electronic Properties

G Computational Workflow for Electronic Properties cluster_computational Computational Analysis A Molecular Structure Input B Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Electronic Property Calculation (HOMO, LUMO, Dipole Moment) C->D If no imaginary frequencies E Analysis of Results D->E

Caption: A typical computational workflow for determining the electronic properties of aniline derivatives using DFT.

Photoinduced Difluoroalkylation of Aniline via EDA Complex

G Photoinduced Difluoroalkylation via EDA Complex Aniline Aniline Derivative (Electron Donor) EDA_Complex Electron Donor-Acceptor (EDA) Complex Aniline->EDA_Complex FluoroalkylIodide Ethyl Difluoroiodoacetate (Electron Acceptor) FluoroalkylIodide->EDA_Complex Excited_Complex Excited EDA Complex* EDA_Complex->Excited_Complex Visible Light (hν) Radical_Pair Radical Cation & Fluoroalkyl Radical Excited_Complex->Radical_Pair Single Electron Transfer (SET) Product Difluoroalkylated Aniline Radical_Pair->Product Radical Combination & Rearomatization

Caption: Simplified mechanism of photoinduced difluoroalkylation of anilines through an EDA complex.[4][5]

Conclusion

The electronic properties of difluoro iodo aniline derivatives are a result of the complex interplay between their substituent groups. This guide has provided an overview of these properties, with a focus on frontier molecular orbitals and reactivity descriptors. The detailed experimental and computational protocols outlined herein serve as a valuable resource for researchers in the field. The continued investigation of these compounds is expected to yield novel molecules with tailored electronic properties for applications in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3,5-Difluoro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl scaffolds.[1][2][3] These motifs are of significant interest in medicinal chemistry and materials science. This document provides a detailed protocol for the Suzuki-Miyaura coupling of 3,5-Difluoro-4-iodoaniline with various arylboronic acids. The presence of fluorine atoms in the aniline ring can significantly influence the pharmacokinetic and physicochemical properties of the resulting biaryl compounds, making this a valuable transformation in drug discovery programs.[4]

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The primary steps include the oxidative addition of the aryl iodide to the Pd(0) complex, followed by transmetalation with the arylboronic acid (activated by a base), and concluding with reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[3][5][6]

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Please note that these are representative examples, and optimization may be necessary for specific substrates.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃ (2.5)1,4-Dioxane100880-90
33-Pyridinylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (3)THF801675-85
44-Formylphenylboronic acidPd(OAc)₂ (2)SPhos (4)Na₂CO₃ (2)DME/H₂O (5:1)851082-92

Yields are approximate and may vary based on reaction scale and purity of reagents.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

This protocol provides a general starting point. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃, or Pd(OAc)₂) (see table for loading)

  • Ligand (if required, e.g., XPhos, SPhos) (see table for loading)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF, DME)

  • Degassed water (if using a biphasic system)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (2-3 equiv.).

  • Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst and ligand (if applicable) and add them to the reaction flask.

  • Solvent Addition: Add the degassed solvent system to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-100 °C). Stir the reaction vigorously for the specified time (8-16 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)-X L_n OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-B(OR)₂ + Base PdII_R2 R¹-Pd(II)-R² L_n Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² Biaryl Biaryl Product (R¹-R²) RedElim->Biaryl ArylIodide This compound (R¹-X) ArylIodide->OxAdd BoronicAcid Arylboronic Acid (R²-B(OR)₂) BoronicAcid->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

Experimental_Workflow start Start reagents 1. Weigh Reactants (Aniline, Boronic Acid, Base) start->reagents setup 2. Assemble Reaction in Schlenk Flask reagents->setup inert 3. Establish Inert Atmosphere (N₂/Ar) setup->inert catalyst 4. Add Catalyst and Ligand inert->catalyst solvent 5. Add Degassed Solvent catalyst->solvent degas 6. Degas Mixture (Vacuum/Inert Gas Cycles) solvent->degas reaction 7. Heat and Stir (80-100 °C) degas->reaction monitor 8. Monitor Progress (TLC/LC-MS) reaction->monitor workup 9. Quench, Extract, and Dry monitor->workup purify 10. Purify by Column Chromatography workup->purify end End Product purify->end

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for 3,5-Difluoro-4-iodoaniline in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-iodoaniline is a versatile, polyhalogenated aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a reactive iodine atom, makes it an ideal substrate for a variety of cross-coupling reactions. The presence of the amino group provides a handle for further functionalization and can influence the reactivity and regioselectivity of synthetic transformations.

This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations relevant to pharmaceutical research, including halogenation and palladium-catalyzed cross-coupling reactions. The methodologies described herein are foundational for the synthesis of novel scaffolds for kinase inhibitors and other biologically active molecules.

Key Applications in Drug Discovery

The structural motif of this compound is particularly relevant to the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The RAS/RAF/MEK/ERK signaling pathway is a key cascade that controls cell proliferation, differentiation, and survival.[1][2][3] Inhibitors of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2) have emerged as important targeted therapies for cancers with mutations in this pathway.

While direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, its close analogue, 2-fluoro-4-iodoaniline, is a key precursor in the synthesis of the MEK inhibitor Trametinib . This highlights the potential of fluorinated iodoanilines as critical building blocks for potent and selective kinase inhibitors. The protocols detailed below provide a roadmap for the derivatization of this compound to generate diverse molecular scaffolds for screening and lead optimization in drug discovery programs.

Experimental Protocols

Halogenation: Synthesis of 2,6-Dibromo-3,5-difluoro-4-iodoaniline

Further functionalization of the this compound core can be achieved through halogenation. The introduction of bromine atoms at the 2 and 6 positions provides additional handles for subsequent selective cross-coupling reactions.

Reaction Scheme:

G cluster_0 Dibromination of this compound Reactant This compound Product 2,6-Dibromo-3,5-difluoro-4-iodoaniline Reactant->Product Reagent N-Bromosuccinimide (NBS) in CHCl3

Dibromination of this compound.

Protocol:

This protocol is adapted from a reported synthesis of 2,6-dibromo-3,5-difluoro-4-iodoaniline.[4]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in chloroform (CHCl₃).

  • Reagent Addition: To the stirred solution, add N-Bromosuccinimide (NBS) (2.0 eq) portion-wise at ambient temperature. The portion-wise addition is critical for achieving high selectivity.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a suitable reducing agent (e.g., aqueous sodium thiosulfate solution). Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2,6-dibromo-3,5-difluoro-4-iodoaniline.

Quantitative Data:

ReactantReagentProductSolventYieldReference
This compoundN-Bromosuccinimide (NBS)2,6-Dibromo-3,5-difluoro-4-iodoanilineCHCl₃Good[4]
Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom of this compound is the most reactive site for palladium-catalyzed cross-coupling reactions, allowing for the selective formation of C-C and C-N bonds.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. This reaction is widely used in the synthesis of biaryl scaffolds present in many pharmaceutical agents.

G start Start: Inert Atmosphere reactants Combine: This compound Arylboronic Acid Base (e.g., K2CO3) start->reactants catalyst Add Pd Catalyst & Ligand (e.g., Pd(PPh3)4) reactants->catalyst solvent Add Degassed Solvent (e.g., Toluene/H2O) catalyst->solvent heat Heat and Stir (e.g., 90-110 °C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify product Characterize Product purify->product

General workflow for Suzuki-Miyaura coupling.

General Protocol:

Note: The following is a general protocol. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water).

  • Reaction: Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 90-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent and purify the crude product by flash column chromatography.

Representative Quantitative Data (for analogous substrates):

Aryl HalideBoronic AcidCatalystBaseSolventYield (%)
4-IodoanilinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O>90
2,6-Dibromo-4-nitroaniline4-Methylphenylboronic acidPd(OAc)₂K₂CO₃DMF/H₂O95

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynyl motifs, which are present in various bioactive molecules.

G start Start: Inert Atmosphere reactants Combine: This compound Pd Catalyst (e.g., PdCl2(PPh3)2) CuI (co-catalyst) start->reactants solvent Add Degassed Solvent & Base (e.g., THF, Et3N) reactants->solvent alkyne Add Terminal Alkyne solvent->alkyne react Stir at RT or Heat alkyne->react monitor Monitor by TLC/LC-MS react->monitor workup Filter and Aqueous Workup monitor->workup purify Column Chromatography workup->purify product Characterize Product purify->product

General workflow for Sonogashira coupling.

General Protocol:

Note: This is a general protocol. Optimization may be required.

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 eq), and a copper(I) co-catalyst (e.g., CuI, 0.05-0.1 eq).

  • Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 eq).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat as required, monitoring by TLC.

  • Work-up: Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography.

Representative Quantitative Data (for analogous substrates):

Aryl HalideTerminal AlkynePd CatalystCo-catalystBaseSolventYield (%)
3-IodoanilinePhenylacetylenePd(OAc)₂CuIEt₃NDMF92
3-Bromo-2-aminopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃CuIEt₃NDMF96

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds, allowing for the coupling of aryl halides with a wide range of amines. This reaction is of great importance in medicinal chemistry for the synthesis of arylamine-containing drug candidates.

G start Start: Inert Atmosphere reactants Combine: This compound Amine start->reactants catalyst Add Pd Pre-catalyst & Ligand (e.g., Pd2(dba)3, XPhos) reactants->catalyst base Add Base (e.g., NaOtBu) catalyst->base solvent Add Anhydrous Solvent (e.g., Toluene) base->solvent heat Heat and Stir (e.g., 80-110 °C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify product Characterize Product purify->product

General workflow for Buchwald-Hartwig amination.

General Protocol:

Note: This is a general protocol. The choice of ligand and base is crucial and often substrate-dependent.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 eq), the desired amine (1.2 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.02-0.04 eq), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 eq).

  • Solvent Addition: Add an anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the reaction mixture with stirring at a temperature typically between 80-110 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, and dry the organic layer.

  • Purification: Concentrate the solvent and purify the crude product by column chromatography.

Representative Quantitative Data (for analogous substrates):

Aryl HalideAminePd CatalystLigandBaseSolventYield (%)
4-IodotolueneAnilinePd(OAc)₂BINAPCs₂CO₃Toluene95
4-BromoanisoleMorpholinePd(OAc)₂P(t-Bu)₃NaOtBuToluene98

Signaling Pathway Context: MEK/ERK Pathway

The derivatization of this compound is highly relevant for the synthesis of inhibitors targeting the MEK/ERK signaling pathway. This pathway is a critical regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers.

G Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Inhibitor MEK Inhibitor (e.g., Trametinib) Inhibitor->MEK

Simplified MEK/ERK signaling pathway and the point of inhibition.

MEK inhibitors, such as Trametinib, are allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site of MEK1 and MEK2. This binding locks the kinase in an inactive conformation, preventing the phosphorylation and activation of ERK1/2, thereby inhibiting downstream signaling and suppressing tumor growth. The synthesis of novel compounds derived from this compound can lead to the discovery of new MEK inhibitors with improved potency, selectivity, or pharmacokinetic properties.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique electronic and steric properties, combined with the differential reactivity of its halogen substituents, provide a powerful platform for the synthesis of diverse and complex molecular architectures. The protocols and data presented in these application notes serve as a guide for researchers in the field of drug discovery to utilize this intermediate for the development of novel therapeutic agents, particularly inhibitors of key signaling pathways such as the MEK/ERK cascade.

References

Application Notes and Protocols for Sonogashira Reaction of 3,5-Difluoro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Sonogashira cross-coupling reaction of 3,5-Difluoro-4-iodoaniline with various terminal alkynes. The Sonogashira reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures. This compound is a valuable building block, and its derivatization via Sonogashira coupling allows for the introduction of diverse alkynyl moieties, leading to novel compounds with potential applications in drug discovery and development.

The protocols provided herein are based on established methodologies for Sonogashira couplings of similar electron-deficient aryl iodides and are intended to serve as a starting point for reaction optimization.

Reaction Principle

The Sonogashira reaction is a cross-coupling reaction catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The reaction proceeds through a dual catalytic cycle:

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition to the aryl iodide (this compound).

  • Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkyne group to the palladium complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 4-alkynyl-3,5-difluoroaniline product and regenerate the active Pd(0) catalyst.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 ArPd(II)L2I Ar-Pd(II)L2-I Pd(0)L2->ArPd(II)L2I Oxidative Addition ArPd(II)L2C≡CR Ar-Pd(II)L2-C≡CR ArPd(II)L2I->ArPd(II)L2C≡CR Transmetalation ArPd(II)L2C≡CR->Pd(0)L2 Reductive Elimination ArC≡CR Product ArI This compound HC≡CR Terminal Alkyne CuC≡CR Cu(I)-C≡CR HC≡CR->CuC≡CR Deprotonation CuI CuI Base Base

Figure 1: Simplified dual catalytic cycle of the Sonogashira reaction.
Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative conditions and expected yields for the Sonogashira coupling of this compound with a variety of terminal alkynes. These values are based on typical results observed for structurally similar electron-deficient aryl iodides and should be considered as a starting point for optimization.

EntryAlkynePd Catalyst (mol%)CuI (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylacetylene242DMF/Et₃N60485-95
21-Hexyne242DMF/Et₃N60680-90
3Trimethylsilylacetylene242THF/Et₃N50490-98
4Propargyl alcohol362.5DMF/Et₃N70875-85
54-Ethynyltoluene242DMF/Et₃N60488-96
64-Methoxyphenylacetylene242DMF/Et₃N60582-92
73-Ethynylpyridine362.5DMF/DIPEA70670-80

Experimental Protocols

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).

  • Anhydrous solvents and reagents are recommended for optimal results.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Materials and Reagents
  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, trimethylsilylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF))

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Detailed Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous DMF (e.g., 5 mL per 1 mmol of aryl iodide) and triethylamine (2.0 equiv.) via syringe.

  • Reagent Addition: Stir the mixture at room temperature for 10-15 minutes to ensure dissolution. Then, add phenylacetylene (1.2 equiv.) dropwise via syringe.

  • Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

    • Wash the filtrate with water followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 4-(phenylethynyl)-3,5-difluoroaniline.

experimental_workflow start Start setup Reaction Setup: - this compound - PdCl₂(PPh₃)₂ - CuI start->setup inert Establish Inert Atmosphere (Argon or Nitrogen) setup->inert add_solvents Add Anhydrous Solvent and Base (e.g., DMF, Et₃N) inert->add_solvents add_alkyne Add Terminal Alkyne (e.g., Phenylacetylene) add_solvents->add_alkyne react Heat and Stir (e.g., 60 °C, 4h) add_alkyne->react workup Aqueous Work-up: - Dilute - Filter - Wash - Dry - Concentrate react->workup purify Purification: Flash Column Chromatography workup->purify product Isolated Product: 4-Alkynyl-3,5-difluoroaniline purify->product

Figure 2: General experimental workflow for the Sonogashira coupling.
Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous.

    • Thoroughly degas the reaction mixture to remove oxygen.

    • Increase the catalyst loading slightly.

    • Consider using a different palladium catalyst or ligand. For electron-deficient substrates, more electron-rich and bulky phosphine ligands may be beneficial.

    • Vary the solvent; for less reactive substrates, a more polar solvent like DMF is often a good choice.

    • Increase the reaction temperature.

  • Formation of Homocoupled Alkyne (Glaser Product):

    • Ensure the reaction is performed under a strict inert atmosphere.

    • Use freshly distilled and degassed solvents.

    • Minimize the reaction time once the starting material is consumed.

  • Incomplete Reaction:

    • Increase the reaction time or temperature.

    • Add a slight excess of the terminal alkyne.

    • Ensure the base is of high quality and sufficient quantity.

These application notes and protocols provide a comprehensive guide for researchers utilizing this compound in Sonogashira cross-coupling reactions. By following these guidelines and optimizing the reaction conditions, a wide range of novel 4-alkynyl-3,5-difluoroaniline derivatives can be synthesized for various applications in drug discovery and materials science.

Application Notes and Protocols for Buchwald-Hartwig Amination with 3,5-Difluoro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the palladium-catalyzed Buchwald-Hartwig amination of 3,5-difluoro-4-iodoaniline. This protocol is designed to be a valuable resource for chemists in academic and industrial settings, offering detailed methodologies for the synthesis of a variety of N-substituted 3,5-difluoroanilines, which are important intermediates in medicinal chemistry and materials science.

Introduction

The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine, mediated by a palladium catalyst.[1] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a significant advantage over classical methods.[2]

This compound is a valuable building block in drug discovery, and its derivatization through Buchwald-Hartwig amination allows for the introduction of diverse amine functionalities, enabling the exploration of structure-activity relationships. The electron-withdrawing nature of the fluorine atoms and the reactivity of the carbon-iodine bond make this substrate well-suited for palladium-catalyzed cross-coupling reactions.[3] These notes provide optimized conditions and detailed protocols for the successful amination of this key intermediate.

Data Presentation

The following table summarizes the quantitative data for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. The data has been compiled from analogous reactions and optimized procedures to provide a reliable starting point for reaction development.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1PiperidinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene1001885-95
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1102480-90
3n-HexylaminePd₂(dba)₃ (1.5)Xantphos (3)NaOtBu (1.5)Toluene1001675-85
4AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.0)Dioxane1102470-80

Experimental Protocols

The following are detailed experimental protocols for the Buchwald-Hartwig amination of this compound with representative primary and secondary amines.

Protocol 1: General Procedure for the Amination of this compound with a Secondary Amine (e.g., Piperidine)

This protocol outlines a general method for the coupling of this compound with a cyclic secondary amine.

Materials:

  • This compound

  • Piperidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk tube or equivalent)

  • Magnetic stirrer and heating block or oil bath

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to the tube.

  • Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add piperidine (1.2 mmol, 1.2 equiv.) via syringe.

  • Place the reaction vessel in a preheated heating block or oil bath at 100 °C and stir vigorously for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-substituted 3,5-difluoroaniline.

Protocol 2: General Procedure for the Amination of this compound with a Primary Amine (e.g., n-Hexylamine)

This protocol provides a general method for the coupling of this compound with a primary aliphatic amine.

Materials:

  • This compound

  • n-Hexylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous Dioxane

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk tube or equivalent)

  • Magnetic stirrer and heating block or oil bath

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).

  • Add potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add anhydrous dioxane (5 mL) via syringe.

  • Add n-hexylamine (1.2 mmol, 1.2 equiv.) via syringe.

  • Immerse the reaction vessel in a preheated oil bath at 110 °C and stir for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with dichloromethane (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired product.

Mandatory Visualization

The following diagrams illustrate the key aspects of the Buchwald-Hartwig amination.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-I) Ar-Pd(II)-I(L) Ar-Pd(II)-I(L) Complex Oxidative_Addition->Ar-Pd(II)-I(L) Ar-I Ligand_Exchange Ligand Exchange (R₂NH) Ar-Pd(II)-NR₂(L) Amido Complex Ligand_Exchange->Ar-Pd(II)-NR₂(L) R₂NH, Base Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L Ar-NR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start: Assemble Reactants reagents 1. Add this compound, Pd catalyst, and ligand to a dry flask. start->reagents base 2. Add the base. reagents->base inert 3. Purge with inert gas. base->inert solvent_amine 4. Add anhydrous solvent and amine. inert->solvent_amine reaction 5. Heat and stir for the specified time. solvent_amine->reaction monitoring 6. Monitor reaction progress (TLC/LC-MS). reaction->monitoring workup 7. Cool, quench, and extract the product. monitoring->workup purification 8. Purify by column chromatography. workup->purification product End: Isolated Product purification->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application Note: Synthesis of Fluorinated Heterocyclic Scaffolds from 3,5-Difluoro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorinated heterocyclic compounds are a cornerstone in modern medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into organic molecules can significantly enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1] 3,5-Difluoro-4-iodoaniline is a versatile and highly valuable building block for the synthesis of diverse fluorinated heterocyclic scaffolds. Its structure offers multiple reaction sites: the reactive iodine atom, ideal for metal-catalyzed cross-coupling reactions, and the aniline group, which can be used for condensation and cyclization reactions.[2] This document provides detailed protocols and synthetic strategies for leveraging this compound to create complex, fluorinated molecules for pharmaceutical and agrochemical research.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1542-34-3[3]
Molecular Formula C₆H₄F₂IN[3]
Molecular Weight 255.00 g/mol [3]
Appearance Solid[4]
Melting Point 37-41°C[5]
Density 2.086 g/cm³[4]

Synthetic Strategies and Experimental Protocols

The unique substitution pattern of this compound allows for a variety of synthetic transformations. The highly reactive C-I bond is particularly amenable to palladium-catalyzed cross-coupling reactions, while the aniline moiety can direct further substitutions or participate in cyclization reactions.

Strategy 1: Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom serves as an excellent handle for forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug development.[6]

G A This compound B Biaryl Compounds A->B Suzuki-Miyaura (Ar-B(OH)₂, Pd cat.) C Styrene Derivatives A->C Heck (Alkene, Pd cat.) D Substituted Alkynes A->D Sonogashira (Alkyne, Pd/Cu cat.) E N-Aryl Amines/Amides A->E Buchwald-Hartwig (Amine, Pd cat.)

Caption: Key cross-coupling reactions using this compound.

1.1. Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a robust method for creating C-C bonds between aryl halides and organoboron compounds, essential for synthesizing biaryl motifs found in many pharmaceuticals.[7]

Experimental Protocol:

  • Materials:

    • This compound

    • Arylboronic acid (e.g., phenylboronic acid)

    • Palladium catalyst (e.g., PdCl₂(dppf))

    • Base (e.g., K₂CO₃ or Na₂CO₃)

    • Solvent (e.g., Dioxane/Water or neat water)[7][8]

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 eq) and the desired arylboronic acid (1.2 eq).[7]

    • Add the solvent (e.g., Dioxane/Water, 4:1 v/v) followed by the base (2.0-2.5 eq).[7][8]

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.[7]

    • Add the palladium catalyst (0.04 - 0.05 mol%).[7][8]

    • Heat the reaction mixture to 80-100 °C and monitor its progress using TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

  • Work-up and Purification:

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[7]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-3,5-difluoroaniline.[7]

1.2. Heck Reaction for Alkene Synthesis

The Heck reaction facilitates the synthesis of substituted alkenes by coupling the aryl iodide with an alkene.[7]

Experimental Protocol:

  • Materials:

    • This compound

    • Alkene (e.g., styrene, butyl acrylate)

    • Palladium catalyst (e.g., Pd(OAc)₂)

    • Base (e.g., Et₃N)

    • Solvent (e.g., DMF)

  • Procedure:

    • To a reaction flask, add this compound (1.0 eq), the alkene (1.5 eq), and the base (2.0 eq) in the chosen solvent.[7]

    • Degas the solution with an inert gas.

    • Add the palladium catalyst (0.02 mol%).[7]

    • Heat the reaction to 100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).[7]

  • Work-up and Purification:

    • After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue via column chromatography to obtain the 4-alkenyl-3,5-difluoroaniline product.

Summary of Cross-Coupling Reaction Conditions

ReactionCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)
Suzuki-Miyaura Arylboronic AcidPdCl₂(dppf) (0.05)K₂CO₃Dioxane/H₂O80-100
Heck AlkenePd(OAc)₂ (0.02)Et₃NDMF100
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NTHF/DMFRT - 60
Buchwald-Hartwig Amine/AmidePd₂(dba)₃ / LigandNaOtBuToluene80-110

(Note: Conditions for Sonogashira and Buchwald-Hartwig are generalized based on standard protocols for aryl iodides).

Strategy 2: Synthesis of Fused Heterocyclic Scaffolds (Benzimidazoles)

Fluorinated benzimidazoles are privileged scaffolds in medicinal chemistry, known for a wide range of biological activities.[9][10] A plausible route starting from this compound involves the introduction of a second amino group ortho to the existing one, followed by cyclization.

G A This compound B Ortho-Nitration (e.g., HNO₃/H₂SO₄) A->B C 2-Nitro-3,5-difluoro-4-iodoaniline B->C D Nitro Group Reduction (e.g., SnCl₂/HCl or H₂, Pd/C) C->D E 3,5-Difluoro-4-iodo-1,2-diaminobenzene D->E F Condensation/Cyclization (R-CHO or R-COOH) E->F G Fluorinated Benzimidazole Scaffold F->G

Caption: Proposed workflow for synthesizing fluorinated benzimidazoles.

2.1. Protocol for Benzimidazole Ring Formation (General)

This protocol is adapted for the key cyclization step. Microwave-assisted synthesis can significantly accelerate the reaction and improve yields.[9]

Experimental Protocol:

  • Materials:

    • Fluorinated o-phenylenediamine (e.g., 3,5-Difluoro-4-iodo-1,2-diaminobenzene from the proposed workflow)

    • Substituted aldehyde or carboxylic acid

    • Catalyst (e.g., I₂ or Na₂S₂O₅ for conventional heating)[9]

    • Solvent (e.g., EtOH for conventional, or solvent-free for microwave)

  • Procedure (Microwave-Assisted):

    • In a microwave reaction vial, combine the diamine (1.0 eq) and a substituted aldehyde (1.0 eq).

    • Seal the vial and heat in a microwave reactor to 110 °C for 3-8 minutes.[9]

    • Monitor the reaction for the disappearance of starting materials.

  • Procedure (Conventional Heating):

    • Dissolve the diamine (1.0 eq) and aldehyde (1.0 eq) in ethanol.

    • Add Na₂S₂O₅ (20 mol%) as a catalyst.[9]

    • Reflux the mixture for 8-18 hours until the reaction is complete.[9]

  • Work-up and Purification:

    • Cool the reaction mixture. If a precipitate forms, collect it by filtration.

    • If no precipitate forms, remove the solvent under reduced pressure.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure fluorinated benzimidazole.

Expected Results:

Microwave-assisted synthesis of similar fluorinated benzimidazoles has been reported to achieve excellent yields, often in the range of 85-96%.[9] Conventional methods may result in lower yields of 60-90%.[9] The final products can be characterized by standard spectroscopic methods (NMR, IR, Mass Spectrometry).[11]

This compound is a powerful and adaptable starting material for accessing a wide array of fluorinated heterocyclic scaffolds. The protocols outlined in this application note demonstrate its utility in modern synthetic organic chemistry, particularly for constructing molecular cores relevant to the pharmaceutical and agrochemical industries. The strategic use of palladium-catalyzed cross-coupling and classical cyclization reactions enables the efficient creation of complex, high-value molecules.

References

Application Notes and Protocols for Functional Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the synthesis and utilization of various functional materials in drug delivery, tissue engineering, and biosensing. The information is intended for researchers, scientists, and drug development professionals.

Metal-Organic Frameworks (MOFs) for pH-Responsive Drug Delivery

Application Note: Zeolitic Imidazolate Framework-8 (ZIF-8), a subclass of MOFs, has garnered significant attention as a promising nanocarrier for targeted drug delivery.[1][2][3] Composed of zinc ions and 2-methylimidazole linkers, ZIF-8 exhibits a high surface area, tunable pore size, and noteworthy biocompatibility.[1][4] A key feature of ZIF-8 for drug delivery is its pH-responsive degradability; it remains stable at physiological pH (7.4) but readily decomposes in acidic environments, such as those found in tumor microenvironments or endo-lysosomal compartments.[3][4][5][6] This characteristic allows for the controlled release of encapsulated therapeutic agents specifically at the target site, minimizing off-target effects.[3][4][6]

Quantitative Data: ZIF-8 for Doxorubicin (DOX) Delivery

ParameterValueConditionsReference
Drug Loading Capacity 62 mg DOX / g ZIF-8In-situ loading[6]
Encapsulation Efficiency ~85%pH 9.0[7]
Particle Size (ZIF-8) 80-100 nmRoom Temperature Synthesis[8]
Particle Size (DOX@ZIF-8) ~150-200 nmIn-situ loading[8]
Cumulative DOX Release ~25%pH 7.4, 100 h[6]
Cumulative DOX Release ~85%pH 4.0, 30 h[6]
Cumulative DOX Release ~22.5%pH 7.4, 20 h[6]
Cumulative DOX Release >90%pH 4.0, 48 h[5]

Experimental Protocol: Solvothermal Synthesis of ZIF-8 Nanoparticles

This protocol describes a common solvothermal method for synthesizing ZIF-8 nanoparticles.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 2-methylimidazole (Hmim)

  • Methanol (MeOH)

  • Autoclave chamber

  • Centrifuge

  • Oven

Procedure:

  • Prepare two separate solutions in methanol:

    • Solution A: Dissolve 2.305 g of Zn(NO₃)₂·6H₂O in 25 mL of methanol.

    • Solution B: Dissolve 5 g of 2-methylimidazole in 25 mL of methanol.[9]

  • Add Solution B to Solution A while stirring to form a homogenous mixture.

  • Transfer the resulting mixture into an autoclave chamber.

  • Heat the autoclave in an oven at 100-140°C for 18-24 hours.[10]

  • After the reaction, allow the autoclave to cool down to room temperature.

  • Collect the solid product by centrifugation.

  • Wash the product three times with methanol to remove any unreacted precursors.

  • Dry the final ZIF-8 nanoparticle product in an oven at 70°C for 12 hours.[11]

Signaling Pathway: ZIF-8 Induced Pyroptosis in Cancer Cells

ZIF-8 nanoparticles have been shown to intrinsically induce pyroptosis, a form of programmed cell death, in cancer cells.[12] This process is dependent on the caspase-1/gasdermin D (GSDMD) pathway and is accompanied by immunogenic cell death (ICD), which can stimulate an anti-tumor immune response.[12]

G ZIF8 ZIF-8 Nanoparticles CellUptake Cellular Uptake ZIF8->CellUptake EndoEscape Endosomal Escape (Acidic pH) CellUptake->EndoEscape Zn_release Zn²⁺ Release EndoEscape->Zn_release ROS ROS Generation Zn_release->ROS NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 Casp1_act Caspase-1 Activation NLRP3->Casp1_act GSDMD_cleavage GSDMD Cleavage Casp1_act->GSDMD_cleavage Pyroptosis Pyroptosis & Immunogenic Cell Death GSDMD_cleavage->Pyroptosis

ZIF-8 induced pyroptosis signaling pathway.

Stimuli-Responsive Polymers for Controlled Drug Release

Application Note: Stimuli-responsive polymers are intelligent materials that undergo significant conformational or chemical changes in response to specific environmental triggers, such as pH, temperature, or light.[13] This property makes them highly suitable for the development of advanced drug delivery systems that can release therapeutic agents in a controlled and targeted manner. pH-responsive polymers, for instance, can be designed to be stable in the neutral pH of the bloodstream but become protonated and swell or dissolve in the acidic tumor microenvironment, leading to drug release.[14][15]

Quantitative Data: pH-Responsive Nanoparticles for Doxorubicin (DOX) Delivery

ParameterValueConditionsReference
Nanoparticle Diameter 140-150 nmpH 7.4[14]
DOX Release at pH 7.4 ~20-30%48 hours[14]
DOX Release at pH 6.5 Significantly higher than at pH 7.496 hours[16]
DOX Release at pH 5.0 ~76%48 hours[17]
DOX Release at pH 5.0 >95%24 hours (with temperature trigger)[18]

Experimental Protocol: Synthesis of pH-Responsive Poly(N,N'-dimethylaminoethyl methacrylate) (PDMAEMA) Nanoparticles

This protocol describes the synthesis of cationic pH-responsive PDMAEMA microgels via dispersion polymerization.[19]

Materials:

  • N,N'-dimethylaminoethyl methacrylate (DMAEMA) (monomer)

  • Poly(vinyl pyrrolidone) (PVP) (stabilizer)

  • N,N'-methylenebisacrylamide (MBA) (cross-linker)

  • Ethanol/water mixture (solvent)

Procedure:

  • Prepare a solution of the monomer (DMAEMA), stabilizer (PVP), and cross-linker (MBA) in an ethanol/water mixture. The final particle size can be tuned by varying the concentrations of these components and the solvent polarity.

  • Initiate the polymerization reaction. This is typically done by adding a chemical initiator and/or by heating the reaction mixture.

  • Allow the polymerization to proceed for a set amount of time, during which the polymer chains will grow and cross-link to form nanoparticles.

  • Purify the resulting PDMAEMA microgels by repeated centrifugation and redispersion in fresh solvent to remove unreacted monomers and stabilizer.

  • The purified microgels can then be loaded with a therapeutic agent for drug delivery studies.

Signaling Pathway: Nanoparticle-Mediated NF-κB Activation

The interaction of nanoparticles with cells can sometimes lead to the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation and immune responses.[20][21][22][23] Understanding this interaction is vital for designing biocompatible drug delivery systems.

G Nanoparticles Drug-Loaded Nanoparticles Cell_Interaction Interaction with Cell Surface Receptors Nanoparticles->Cell_Interaction IKK_Complex IKK Complex Activation Cell_Interaction->IKK_Complex IkB_Phos IκBα Phosphorylation & Degradation IKK_Complex->IkB_Phos NFkB_Release NF-κB Release (p50/p65) IkB_Phos->NFkB_Release Nuclear_Trans Nuclear Translocation NFkB_Release->Nuclear_Trans Gene_Trans Gene Transcription (Inflammatory Cytokines) Nuclear_Trans->Gene_Trans

Nanoparticle-mediated activation of the NF-κB signaling pathway.

Hydrogels for Tissue Engineering

Application Note: Hydrogels are three-dimensional, crosslinked polymer networks that can absorb large amounts of water, mimicking the native extracellular matrix (ECM).[24] Gelatin-methacryloyl (GelMA) is a widely used hydrogel in tissue engineering due to its biocompatibility, biodegradability, and the presence of cell-binding motifs.[24][25] The mechanical properties of GelMA hydrogels can be tuned by varying the polymer concentration and the degree of methacryloylation, making them suitable for a wide range of tissue engineering applications, including cell encapsulation and as scaffolds for tissue regeneration.[13][26][27]

Quantitative Data: Mechanical Properties and Cell Viability of GelMA Hydrogels

GelMA Concentration (% w/v)Degree of Methacryloylation (%)Compressive Modulus (kPa)Cell Viability (%)Reference
553.82.0>90[24]
1053.810.0~85[24]
1553.822.0~80[24]
581.43.3>90[24]
1081.416.0~85[24]
1581.430.0~80[24]
5High~9>90[26]
10High~42~85[28]

Experimental Protocol: Fabrication of GelMA Hydrogels for Cell Encapsulation

This protocol outlines the synthesis of GelMA and its use for encapsulating cells.[12][29][30]

Materials:

  • Gelatin (from porcine skin, Type A)

  • Methacrylic anhydride (MAA)

  • Dulbecco's Phosphate Buffered Saline (DPBS)

  • Dialysis tubing (12-14 kDa MWCO)

  • Photoinitiator (e.g., LAP or Irgacure 2959)

  • UV light source (365 nm)

  • Cells for encapsulation

Procedure:

  • GelMA Synthesis:

    • Dissolve gelatin in DPBS at 60°C to form a 10% (w/v) solution.

    • Slowly add methacrylic anhydride to the gelatin solution while stirring vigorously at 50°C. The degree of functionalization can be controlled by the amount of MAA added.

    • Allow the reaction to proceed for 1-3 hours.

    • Stop the reaction by diluting with warm DPBS.

    • Dialyze the solution against deionized water for one week at 40°C to remove unreacted MAA and other small molecules.

    • Lyophilize the dialyzed solution to obtain a white, porous GelMA foam.

  • Cell Encapsulation:

    • Dissolve the lyophilized GelMA in cell culture medium containing a photoinitiator to the desired concentration.

    • Resuspend the desired cell type in the GelMA solution.

    • Pipette the cell-laden GelMA solution into a mold or onto a surface.

    • Expose the solution to UV light to initiate photocrosslinking and form the hydrogel. The duration and intensity of UV exposure will affect the final mechanical properties.

    • The encapsulated cells can then be cultured in appropriate medium.

Signaling Pathway: RGD-Functionalized Hydrogel and Integrin Signaling

To enhance cell adhesion and mimic the natural ECM, hydrogels are often functionalized with peptides containing the Arg-Gly-Asp (RGD) sequence. RGD peptides are recognized by cell surface integrin receptors, which triggers downstream signaling cascades, such as the PI3K/AKT pathway, that regulate cell survival, proliferation, and differentiation.[16][18][31]

G RGD_Hydrogel RGD-Functionalized Hydrogel Integrin Integrin Receptor (e.g., αvβ3) RGD_Hydrogel->Integrin FAK Focal Adhesion Kinase (FAK) Activation Integrin->FAK PI3K PI3K Activation FAK->PI3K AKT AKT Phosphorylation PI3K->AKT Cell_Response Cellular Responses (Survival, Proliferation, Differentiation) AKT->Cell_Response G SWCNT_Prep SWCNT Purification & Oxidation DNA_Func Covalent Functionalization with ssDNA Probe SWCNT_Prep->DNA_Func Device_Fab Device Fabrication (e.g., FET) DNA_Func->Device_Fab Target_Intro Introduction of Target Analyte Device_Fab->Target_Intro Hybridization Specific Hybridization of Target to DNA Probe Target_Intro->Hybridization Signal_Trans Signal Transduction Hybridization->Signal_Trans Signal_Read Signal Readout (Change in Conductance/ Fluorescence) Signal_Trans->Signal_Read G QD_Synth Aqueous Synthesis of CdTe QDs Surface_Func Surface Functionalization (e.g., with antibodies) QD_Synth->Surface_Func Characterization Characterization (Size, QY, Stability) Surface_Func->Characterization Cell_Incubation Incubation with Target Cells Characterization->Cell_Incubation Receptor_Binding Receptor-Mediated Binding & Uptake Cell_Incubation->Receptor_Binding Imaging Fluorescence Imaging (e.g., Confocal Microscopy) Receptor_Binding->Imaging

References

Application Notes and Protocols for the Derivatization of the Amino Group on 3,5-Difluoro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract This document provides detailed application notes and experimental protocols for the chemical derivatization of the amino group of 3,5-Difluoro-4-iodoaniline. This compound is a valuable building block in medicinal chemistry and materials science due to its unique substitution pattern, which includes two fluorine atoms, an iodine atom, and a reactive amino group. The presence of iodine allows for further modifications, such as cross-coupling reactions, while the amino group serves as a key handle for introducing a wide range of functional groups.[1] This document outlines common and effective derivatization strategies, including N-acylation, N-alkylation, and N-sulfonylation, complete with step-by-step protocols, quantitative data, and workflow visualizations.

Introduction

This compound is a key intermediate in organic synthesis. Derivatization of its primary amino group is a fundamental step to protect it, modify its electronic properties, or build more complex molecular architectures.[2] Such modifications are crucial in the synthesis of pharmacologically active compounds and advanced materials.[1] The methods described herein provide robust and reproducible procedures for achieving these transformations.

Derivatization Methods

The nucleophilic nature of the amino group on this compound allows for several types of derivatization reactions. The most common strategies are:

  • N-Acylation: The introduction of an acyl group (e.g., acetyl, benzoyl) to form an amide. This is often used to protect the amino group or as an integral part of the final structure.[2][3]

  • N-Alkylation: The introduction of an alkyl or substituted alkyl group. This transformation yields secondary or tertiary amines, significantly altering the steric and electronic properties of the nitrogen atom.

  • N-Sulfonylation: The reaction with a sulfonyl chloride to form a sulfonamide. Sulfonamides are important functional groups in many pharmaceutical compounds.

Data Presentation

The following table summarizes representative quantitative data for derivatization reactions on anilines. Yields can vary based on the specific substrate and reaction conditions.

Derivatization TypeReagent ExampleSubstrate ExampleSolventCatalyst / BaseTimeTemp (°C)Yield (%)Reference
N-Acetylation Acetic AnhydrideAnilineWaterSodium Acetate0.5 hRT~95%Adapted from[2]
N-Alkylation Ethyl bromoacetate3,5-DifluoroanilineN/AN/AN/AN/AN/A[4]
N-Difluoroalkylation Ethyl difluoroiodoacetateN,N-dimethylanilinesDMFEosin Y24 h2545-65%[5][6]
N-Sulfonylation Tosyl ChlorideAnilinePyridineNone (Pyridine is base)1-2 hRT>90%General Protocol

Experimental Protocols

Safety Precaution: this compound is irritating to the skin and eyes.[7][8] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[8]

Protocol 1: N-Acetylation of this compound

This protocol describes the protection of the amino group as an acetamide using acetic anhydride, adapted from standard procedures for aniline acetylation.[2][3]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Acetic Anhydride

  • Sodium Acetate

  • Deionized Water

  • Ethanol

  • Standard laboratory glassware, magnetic stirrer, ice bath, Buchner funnel for vacuum filtration

Procedure:

  • Dissolution: In a 100 mL Erlenmeyer flask, suspend 1.0 g (3.92 mmol) of this compound in 28 mL of deionized water.

  • Salt Formation: To the suspension, carefully add 0.9 mL of concentrated HCl while stirring. Stir until the aniline salt fully dissolves, forming a clear solution.

  • Reagent Preparation: In a separate beaker, prepare a solution of 1.06 g of sodium acetate in 6 mL of deionized water.

  • Acetylation Reaction: To the stirred solution of the aniline hydrochloride, add 1.2 mL of acetic anhydride in one portion. Immediately follow with the addition of the sodium acetate solution.

  • Precipitation: A white precipitate of the N-acetylated product (N-(3,5-difluoro-4-iodophenyl)acetamide) will form rapidly.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold water to remove any residual salts.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure, crystalline N-(3,5-difluoro-4-iodophenyl)acetamide.

  • Drying: Dry the purified product in a vacuum oven. Characterize by melting point and spectroscopy (¹H NMR, ¹³C NMR, IR).

Protocol 2: N-Alkylation of this compound (Reductive Amination)

This protocol outlines a general method for N-alkylation using an aldehyde via reductive amination.

Materials:

  • This compound

  • Aldehyde (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, as catalyst)

  • Saturated Sodium Bicarbonate solution

  • Dichloromethane (DCM) for extraction

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 g, 3.92 mmol) in 20 mL of DCE, add the desired aldehyde (1.1 equivalents, 4.31 mmol).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes. A catalytic amount of acetic acid (1-2 drops) can be added to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents, 5.88 mmol) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench by slowly adding a saturated solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the pure N-alkylated product.

Protocol 3: N-Sulfonylation of this compound

This protocol describes the formation of a sulfonamide using a sulfonyl chloride in the presence of a base.

Materials:

  • This compound

  • Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride, TsCl)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 g, 3.92 mmol) in 20 mL of DCM in a round-bottom flask and cool the solution in an ice bath.

  • Base Addition: Add pyridine (2.0 equivalents, 7.84 mmol) to the solution.

  • Sulfonyl Chloride Addition: Slowly add a solution of the sulfonyl chloride (1.1 equivalents, 4.31 mmol) in 5 mL of DCM to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with 20 mL of DCM.

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL) to remove pyridine, saturated sodium bicarbonate solution (1 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield the pure N-sulfonylated aniline.

Visualizations

Workflow Diagrams

The following diagrams illustrate the general experimental workflows for the derivatization of this compound.

G General Workflow for N-Acylation start Start: This compound dissolution 1. Dissolution & Salt Formation start->dissolution reagents Reagents: - Acetic Anhydride - Conc. HCl - Sodium Acetate - Water reagents->dissolution reaction 2. Acylation Reaction dissolution->reaction workup 3. Precipitation & Isolation reaction->workup purification 4. Recrystallization workup->purification product Product: N-Acylated Aniline purification->product

Caption: General workflow for the N-acylation of this compound.

G Logical Diagram of Derivatization Pathways cluster_acylation N-Acylation cluster_alkylation N-Alkylation cluster_sulfonylation N-Sulfonylation start This compound amide_product Amide Derivative start->amide_product amine_product Secondary Amine start->amine_product sulfonamide_product Sulfonamide Derivative start->sulfonamide_product acyl_reagent Acyl Chloride or Anhydride acyl_reagent->amide_product Base alkyl_reagent Aldehyde / Ketone alkyl_reagent->amine_product Reducing Agent (e.g., STAB) sulfonyl_reagent Sulfonyl Chloride sulfonyl_reagent->sulfonamide_product Base (e.g., Pyridine)

Caption: Derivatization possibilities for the amino group of the starting material.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for palladium-catalyzed cross-coupling reactions involving aryl iodides. Aryl iodides are highly reactive substrates in these transformations due to the relatively weak carbon-iodine bond, which facilitates the initial oxidative addition step in the catalytic cycle. This heightened reactivity often allows for milder reaction conditions and broader substrate scope compared to other aryl halides.

This document covers several of the most synthetically important palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. For each reaction, a summary of typical conditions, a detailed experimental protocol, and illustrative data are provided to assist researchers in the successful application of these powerful synthetic methods.

General Catalytic Cycle

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) intermediates. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[1][2]

Palladium Catalytic Cycle General Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L_n-X (Palladium(II) Intermediate) OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_R1 R-Pd(II)L_n-R' (Diorganopalladium(II) Complex) Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Catalyst Regeneration RR1 R-R' (Product) RedElim->RR1 RX R-X (Aryl Iodide) RX->OxAdd R1M R'-M (Coupling Partner) R1M->Transmetal

Caption: General Catalytic Cycle for Cross-Coupling.

Experimental Workflow

A typical experimental setup for a palladium-catalyzed cross-coupling reaction involves the careful assembly of reagents under an inert atmosphere to prevent the deactivation of the catalyst. The following diagram outlines a general workflow.

Experimental Workflow General Experimental Workflow start Start setup Reaction Setup: - Add solids (aryl iodide, catalyst, ligand, base) to a dry flask. - Equip with a stir bar and condenser. start->setup inert Establish Inert Atmosphere: - Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. setup->inert reagents Add Liquid Reagents: - Add anhydrous solvent via syringe. - Add liquid coupling partner via syringe. inert->reagents reaction Reaction: - Stir the mixture at the specified temperature. - Monitor progress by TLC or GC/MS. reagents->reaction workup Workup: - Cool to room temperature. - Dilute with an organic solvent. - Filter to remove solids (e.g., through Celite). - Perform aqueous washes. reaction->workup purify Purification: - Dry the organic layer (e.g., over Na2SO4 or MgSO4). - Concentrate under reduced pressure. - Purify by column chromatography. workup->purify end End purify->end

Caption: General Experimental Workflow Diagram.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound (boronic acid or ester) and an organic halide.[3] It is widely used for the synthesis of biaryls, styrenes, and polyolefins.

Typical Reaction Conditions for Aryl Iodides

ComponentExampleLoading (mol%)BaseSolventTemp. (°C)Yield (%)
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)0.5 - 5K₂CO₃, Cs₂CO₃, K₃PO₄Toluene, Dioxane, DMF80 - 110>90
Ligand PPh₃, SPhos, XPhos1 - 10
Aryl Iodide 4-Iodoanisole100K₂CO₃ (2 eq)Toluene/H₂O (4:1)10098
Boronic Acid Phenylboronic acid (1.2 eq)120

Detailed Experimental Protocol: Synthesis of 4-Methoxybiphenyl

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodoanisole (1.0 mmol, 234 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.02 mmol, 23 mg).

  • Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100°C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with hexane/ethyl acetate) to afford 4-methoxybiphenyl.

Heck Coupling

The Heck reaction forms a carbon-carbon bond between an aryl or vinyl halide and an alkene.[4] It is a powerful tool for the synthesis of substituted alkenes.

Typical Reaction Conditions for Aryl Iodides

ComponentExampleLoading (mol%)BaseSolventTemp. (°C)Yield (%)
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂1 - 5Et₃N, K₂CO₃DMF, ACN80 - 120>85
Ligand PPh₃, P(o-tol)₃2 - 10
Aryl Iodide Iodobenzene100Et₃N (1.5 eq)DMF10092
Alkene Styrene (1.2 eq)120

Detailed Experimental Protocol: Synthesis of (E)-Stilbene

  • Reaction Setup: In a sealed tube, combine iodobenzene (1.0 mmol, 204 mg), styrene (1.2 mmol, 125 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and triphenylphosphine (0.04 mmol, 10.5 mg).

  • Inert Atmosphere: Flush the tube with argon.

  • Reagent Addition: Add anhydrous dimethylformamide (DMF, 5 mL) and triethylamine (1.5 mmol, 152 mg) via syringe.

  • Reaction: Seal the tube and heat the mixture to 100°C for 16 hours.

  • Workup: Cool the reaction to room temperature, dilute with water (20 mL), and extract with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, hexane) to yield (E)-stilbene.

Sonogashira Coupling

The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][5] This reaction is notable for its use of a copper(I) co-catalyst.

Typical Reaction Conditions for Aryl Iodides

ComponentExampleLoading (mol%)BaseSolventTemp. (°C)Yield (%)
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄1 - 5Et₃N, i-Pr₂NHTHF, DMFRT - 60>90
Cu Co-catalyst CuI0.5 - 5
Ligand PPh₃2 - 10
Aryl Iodide 1-Iodo-4-nitrobenzene100Et₃N (2 eq)THFRT99
Terminal Alkyne Phenylacetylene (1.1 eq)110

Detailed Experimental Protocol: Synthesis of 1-Nitro-4-(phenylethynyl)benzene

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add 1-iodo-4-nitrobenzene (1.0 mmol, 249 mg), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add anhydrous tetrahydrofuran (THF, 10 mL), followed by triethylamine (2.0 mmol, 202 mg) and phenylacetylene (1.1 mmol, 112 mg) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 8 hours.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic phase over sodium sulfate, filter, and concentrate. Purify the product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired arylalkyne.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[6][7] This reaction is of great importance in medicinal chemistry.

Typical Reaction Conditions for Aryl Iodides

ComponentExampleLoading (mol%)BaseSolventTemp. (°C)Yield (%)
Catalyst Pd₂(dba)₃, Pd(OAc)₂1 - 4NaOt-Bu, K₃PO₄Toluene, Dioxane80 - 110>85
Ligand BINAP, XPhos, RuPhos2 - 8
Aryl Iodide 4-Iodotoluene100NaOt-Bu (1.4 eq)Toluene10095
Amine Aniline (1.2 eq)120

Detailed Experimental Protocol: Synthesis of 4-Methyl-N-phenylaniline

  • Reaction Setup: In a glovebox, add sodium tert-butoxide (1.4 mmol, 135 mg) to an oven-dried vial. Add a stir bar, Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and a suitable phosphine ligand (e.g., BINAP, 0.048 mmol, 30 mg). Add 4-iodotoluene (1.0 mmol, 218 mg).

  • Reagent Addition: Remove the vial from the glovebox and add anhydrous toluene (5 mL) and aniline (1.2 mmol, 112 mg) via syringe.

  • Reaction: Seal the vial and heat the mixture in an oil bath at 100°C for 24 hours.

  • Workup: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash chromatography (silica gel, hexane/ethyl acetate) to give the desired diarylamine.

Stille Coupling

The Stille coupling reaction involves the formation of a carbon-carbon bond between an organotin compound (organostannane) and an sp²-hybridized organic halide.[8][9]

Typical Reaction Conditions for Aryl Iodides

ComponentExampleLoading (mol%)AdditiveSolventTemp. (°C)Yield (%)
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃1 - 5LiCl, CuITHF, Dioxane, Toluene80 - 110>80
Ligand PPh₃, AsPh₃2 - 10
Aryl Iodide 2-Iodothiophene100LiCl (3 eq)THF8089
Organostannane 2-(Tributylstannyl)thiophene (1.1 eq)110

Detailed Experimental Protocol: Synthesis of 2,2'-Bithiophene

  • Reaction Setup: To a flame-dried flask under an argon atmosphere, add 2-iodothiophene (1.0 mmol, 210 mg), 2-(tributylstannyl)thiophene (1.1 mmol, 411 mg), and lithium chloride (3.0 mmol, 127 mg).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 10 mL) via syringe.

  • Reaction: Heat the mixture to reflux (approximately 66°C) for 12 hours.

  • Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride. Stir for 30 minutes, then filter the resulting precipitate. Extract the filtrate with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, hexane) to afford 2,2'-bithiophene.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 3,5-Difluoro-4-iodoaniline Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions involving 3,5-Difluoro-4-iodoaniline.

I. Frequently Asked Questions (FAQs)

Q1: What are the main challenges in using this compound in cross-coupling reactions?

A1: The primary challenges stem from the electronic and steric properties of the substrate. The two electron-withdrawing fluorine atoms can influence the reactivity of the C-I bond and the electron density of the aniline nitrogen. The ortho-fluorine atom can also introduce steric hindrance. Additionally, the aniline functional group itself can sometimes coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle. Careful optimization of ligands, bases, and reaction conditions is crucial to achieve high yields.

Q2: Which palladium-catalyzed cross-coupling reactions are most suitable for this compound?

A2: this compound is a versatile substrate for several key cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.[1][2]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[3][4]

The choice of reaction depends on the desired final product.

Q3: How do the fluorine atoms affect the reactivity of the C-I bond?

A3: The electron-withdrawing nature of the fluorine atoms generally makes the aryl iodide more reactive towards oxidative addition to the palladium(0) catalyst, which is often the rate-limiting step in the catalytic cycle. This can lead to faster reaction times compared to non-fluorinated iodoanilines. However, the fluorine atoms can also influence the stability of intermediates in the catalytic cycle.

Q4: Is it necessary to protect the aniline's -NH2 group during coupling reactions?

A4: In many cases, protection of the aniline's amino group is not strictly necessary, especially for Suzuki-Miyaura and Sonogashira couplings. However, for Buchwald-Hartwig aminations where a different amine is being coupled, or if side reactions involving the -NH2 group are observed, N-protection (e.g., with a Boc group) may be beneficial. The decision to protect should be made on a case-by-case basis, considering the specific reaction conditions and coupling partners.

II. Troubleshooting Guides

This section addresses common issues encountered during coupling reactions with this compound.

Troubleshooting Decision Tree

Troubleshooting start Low or No Product Yield catalyst Catalyst Inactivity? start->catalyst conditions Suboptimal Conditions? start->conditions side_reactions Side Reactions Dominating? start->side_reactions reagents Reagent Quality? start->reagents sol_catalyst sol_catalyst catalyst->sol_catalyst Solution: Use fresh catalyst, consider a different Pd source or pre-catalyst. sol_conditions sol_conditions conditions->sol_conditions Solution: Screen different ligands, bases, solvents, and temperatures. sol_side_reactions sol_side_reactions side_reactions->sol_side_reactions Solution: Identify side products (e.g., hydrodeiodination) and adjust conditions accordingly. sol_reagents sol_reagents reagents->sol_reagents Solution: Ensure purity and dryness of reagents and solvents.

Caption: Troubleshooting workflow for low-yield reactions.

Common Problems and Solutions
Problem Potential Cause Recommended Solution
Low or No Conversion 1. Inactive Catalyst: The palladium catalyst may be oxidized or decomposed. 2. Inappropriate Ligand: The chosen ligand may not be suitable for the electron-deficient substrate. 3. Incorrect Base: The base may be too weak or not soluble in the reaction medium. 4. Low Temperature: The reaction may require more thermal energy to proceed.1. Use a fresh batch of catalyst or a more stable pre-catalyst. 2. Screen a variety of electron-rich and sterically hindered phosphine ligands (e.g., Buchwald or Hartwig ligands).[1][2] 3. Try a stronger base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu) and ensure it is finely ground for better solubility. 4. Incrementally increase the reaction temperature.
Significant Hydrodeiodination (Loss of Iodine) 1. Presence of Protic Impurities: Water or other protic species can serve as a proton source. 2. Certain Solvents/Bases: Some solvents or bases can promote this side reaction.1. Use anhydrous solvents and reagents. Dry the reaction vessel thoroughly. 2. Switch to a non-protic solvent. Consider a weaker base if a strong base is suspected to be the cause.
Homocoupling of Coupling Partner 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids or terminal alkynes. 2. High Catalyst Loading: In some cases, high catalyst concentrations can favor homocoupling.1. Thoroughly degas the reaction mixture and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction. 2. Reduce the catalyst loading.
Poor Reproducibility 1. Variability in Reagent Quality: Purity of reagents, especially the boronic acid or amine, can vary between batches. 2. Inconsistent Reaction Setup: Minor variations in degassing, temperature, or stirring rate can affect the outcome.1. Use reagents from a reliable source and check their purity before use. 2. Standardize the experimental procedure, including degassing time, heating method, and stirring speed.

III. Experimental Protocols

The following are generalized protocols that can serve as a starting point for optimization.

A. Suzuki-Miyaura Coupling: Synthesis of a Biaryl Aniline

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2 equivalents)

  • Anhydrous 1,4-Dioxane

  • Anhydrous, degassed water

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

B. Buchwald-Hartwig Amination: Synthesis of a Diaryl Amine

This protocol outlines the coupling of this compound with a generic secondary amine.

Materials:

  • This compound

  • Secondary amine (e.g., morpholine or piperidine) (1.2 equivalents)[5]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol) and XPhos (0.03 mmol) to an oven-dried Schlenk tube.

  • Add NaOtBu (1.4 mmol).

  • Add this compound (1.0 mmol).

  • Add anhydrous toluene (5 mL).

  • Add the secondary amine (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

C. Sonogashira Coupling: Synthesis of an Alkynyl Aniline

This protocol describes the copper-free Sonogashira coupling of this compound with a terminal alkyne.[4][6]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene) (1.5 equivalents)

  • Palladium(II) chloride (PdCl₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), PdCl₂ (0.02 mmol), and PPh₃ (0.04 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF (5 mL) and triethylamine (2 mL).

  • Add the terminal alkyne (1.5 mmol) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 6-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, cool the mixture and dilute with water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

IV. Data Presentation

The following tables summarize typical reaction conditions for coupling reactions of haloanilines, which can be used as a starting point for the optimization of reactions with this compound. Specific yield data for this compound is limited in the literature; these conditions are based on reactions with structurally similar compounds.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Haloanilines

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-IodoanisolePhenylboronic acidPd/C (1.4)-K₂CO₃DMFReflux (MW)1.592
4-IodoanisolePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃THF/Toluene801258
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10-K₂CO₃H₂O/EtOH7048~90

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Haloanilines

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-ChloroanisolePiperidine(NHC)Pd(allyl)Cl-NaOtBuTolueneRT0.2543
4-BromoanisoleMorpholine(NHC)Pd(allyl)Cl-NaOtBuTolueneRT0.0890
Aryl HalidePrimary AmineXantPhos Pd G3 (5)-DBUMeCN/PhMe1401High

Table 3: Representative Conditions for Sonogashira Coupling of Haloarenes

Aryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-IodotoluenePhenylacetylene5% Pd/Al₂O₃0.1% Cu₂O-THF/DMA80-76 (GC)
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ (0.5)--[TBP][4EtOV]55388
4-IodotoluenePhenylacetylenePd(PPh₃)₄CuIEt₃NTHF7572<2

V. Visualization of Key Processes

Generalized Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-I PdII Ar-Pd(II)L₂-I OA->PdII TM Transmetalation PdII->TM Ar'B(OH)₂ Base ArPdR Ar-Pd(II)L₂-Ar' TM->ArPdR RE Reductive Elimination ArPdR->RE RE->Pd0 Regeneration Product Ar-Ar' RE->Product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination Experimental Workflow

Buchwald_Hartwig_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Add Ar-I, Amine, Catalyst, Ligand, Base Setup->Reagents Reaction 3. Heat and Stir Reagents->Reaction Workup 4. Quench and Extract Reaction->Workup Purify 5. Column Chromatography Workup->Purify Product Final Product Purify->Product

Caption: A typical experimental workflow for a Buchwald-Hartwig amination.

References

Side product formation in the synthesis of 2,6-dihalo-3,5-difluoro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,6-dihalo-3,5-difluoro-4-iodoaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during this specific synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of 2,6-dihalo-3,5-difluoro-4-iodoaniline?

A1: The primary challenges in the synthesis of 2,6-dihalo-3,5-difluoro-4-iodoaniline from 3,5-difluoro-4-iodoaniline revolve around controlling the selectivity of the halogenation. The strong activating effect of the amino group makes the aromatic ring highly susceptible to electrophilic substitution, which can lead to several side reactions.[1][2] Key issues include over-halogenation, where more than two halogen atoms are introduced, and halo-de-iodination, where the iodine atom is replaced by the halogenating agent.[3]

Q2: What are the expected side products when synthesizing 2,6-dichloro-3,5-difluoro-4-iodoaniline?

A2: During the chlorination of this compound with reagents like N-chlorosuccinimide (NCS), a mixture of products is often observed.[3] Besides the desired 2,6-dichloro-3,5-difluoro-4-iodoaniline, significant side products can include the monochlorinated intermediate (2-chloro-3,5-difluoro-4-iodoaniline), the tri-chlorinated product (2,4,6-trichloro-3,5-difluoroaniline) due to halo-de-iodination, and other chlorinated isomers.[3]

Q3: Is the synthesis of the dibromo analogue (2,6-dibromo-3,5-difluoro-4-iodoaniline) more selective than the dichloro version?

A3: Yes, the dibromination of this compound using N-bromosuccinimide (NBS) has been reported to be highly chemoselective, yielding the desired 2,6-dibromo-3,5-difluoro-4-iodoaniline in good yield.[3] In contrast, the chlorination with NCS is less selective and often results in a complex mixture of products, making the preparation of pure 2,6-dichloro-3,5-difluoro-4-iodoaniline more challenging.[3]

Q4: My reaction mixture is turning dark brown. What could be the cause?

A4: The formation of a dark brown color or tar-like substances in aniline reactions is often due to oxidation of the aniline starting material or the product.[1][2] This can be exacerbated by acidic conditions or the presence of oxidizing agents. To mitigate this, ensure the use of purified reagents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired product Incomplete reaction.Monitor the reaction progress using TLC or GC. Consider increasing the reaction time or temperature cautiously.
Formation of multiple side products.Optimize the stoichiometry of the halogenating agent. For chlorination, using slightly less than the stoichiometric amount of NCS may minimize the formation of the trichloro side product.[3] For bromination, portionwise addition of NBS at ambient temperature is critical for high selectivity.[3]
Presence of over-halogenated side products (e.g., 2,4,6-trichloro-3,5-difluoroaniline) The halogenating agent is too reactive or used in excess, leading to substitution of the iodine atom (halo-de-iodination).[3]Carefully control the stoichiometry of the halogenating agent. A less complex mixture was obtained using 1.8 equivalents of NCS for the chlorination.[3] The use of milder halogenating agents or different solvent systems could also be explored.
Presence of starting material in the final product Insufficient amount of halogenating agent or incomplete reaction.Ensure the correct stoichiometry of the halogenating agent is used. Increase reaction time or consider a moderate increase in temperature.
Product is a dark oil or solid Oxidation of the aniline.[1]Use freshly purified starting materials. Perform the reaction under an inert atmosphere.[1] During workup, an activated carbon treatment during recrystallization can help remove colored impurities.[1]

Experimental Protocols

Synthesis of this compound (Starting Material)

Iodination of 3,5-difluoroaniline under mild conditions can produce this compound in nearly quantitative yield.[3] While the specific reference[4] in the source paper is not detailed, a general procedure for para-iodination of anilines involves reacting the aniline with an iodinating agent such as N-iodosuccinimide (NIS) in a suitable solvent like DMF.[5]

Synthesis of 2,6-Dibromo-3,5-difluoro-4-iodoaniline

To a solution of this compound in a suitable solvent, N-bromosuccinimide (NBS) is added portionwise at ambient temperature.[3] The stoichiometry of NBS should be carefully controlled to be stoichiometric with the starting aniline to favor di-bromination without promoting side reactions.[3] Maintaining the temperature and slow addition are critical for selectivity.[3]

Synthesis of 2,6-Dichloro-3,5-difluoro-4-iodoaniline

N-chlorosuccinimide (NCS) is added in portions to a solution of this compound in a solvent like chloroform (CHCl3) containing a small amount of an acid catalyst such as trifluoroacetic acid (CF3COOH).[3] The reaction is typically stirred overnight at room temperature.[3] Note that this reaction is known to produce a mixture of products.[3] Using approximately 1.8 equivalents of NCS can provide a more manageable product mixture.[3] The crude product is then passed through a silica gel plug for initial purification.[3]

Data Presentation

Table 1: Product Distribution in the Chlorination of this compound with NCS

Molar Equivalents of NCSRatio of 1b:1d:others*
2.0~5:1:1
1.84:1 (1b to monochloro derivative) with minimal 1d and starting material

* 1b = 2,6-dichloro-3,5-difluoro-4-iodoaniline, 1d = 2,4,6-trichloro-3,5-difluoroaniline, others include monochloro and dichloro isomers. Data is based on 19F NMR of the crude reaction mixture.[3]

Visualizations

TroubleshootingWorkflow start Start Synthesis check_yield Analyze Product: Low Yield? start->check_yield check_purity Analyze Product: Impure? check_yield->check_purity No incomplete_rxn Incomplete Reaction? check_yield->incomplete_rxn Yes side_products Side Products Formed? check_purity->side_products Yes end_ok Successful Synthesis check_purity->end_ok No incomplete_rxn->side_products No sol_incomplete Increase reaction time/ temperature cautiously incomplete_rxn->sol_incomplete Yes over_halogenation Over-halogenation/ De-iodination? side_products->over_halogenation Yes starting_material Unreacted Starting Material? over_halogenation->starting_material No sol_stoichiometry Optimize stoichiometry of halogenating agent. Use portionwise addition. over_halogenation->sol_stoichiometry Yes oxidation Oxidation Occurred? (Dark Color) starting_material->oxidation No starting_material->sol_incomplete Yes sol_inert Use purified reagents. Run under inert atmosphere. oxidation->sol_inert Yes end_purify Purify Product (e.g., Column Chromatography) oxidation->end_purify No sol_incomplete->start sol_stoichiometry->start sol_inert->start end_purify->end_ok ReactionPathways SM This compound NCS + NCS / H+ SM->NCS Chlorination NBS + NBS SM->NBS Bromination (More Selective) Dichloro 2,6-Dichloro-3,5-difluoro-4-iodoaniline (Desired Product) NCS->Dichloro Main Reaction Monochloro 2-Chloro-3,5-difluoro-4-iodoaniline NCS->Monochloro Side Reaction (Incomplete) Trichloro 2,4,6-Trichloro-3,5-difluoroaniline (De-iodination product) NCS->Trichloro Side Reaction (Over-halogenation) DichloroIsomer 2,4-Dichloro-3,5-difluoro-6-iodoaniline NCS->DichloroIsomer Side Reaction (Isomerization) Dibromo 2,6-Dibromo-3,5-difluoro-4-iodoaniline (Desired Product) NBS->Dibromo

References

Technical Support Center: Purification of Crude 3,5-Difluoro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 3,5-Difluoro-4-iodoaniline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guide

This section addresses common problems that may arise during the purification of this compound, presented in a question-and-answer format.

Q1: My purified this compound is a yellow or brown color, not the expected light-colored solid. What is the cause and how can I fix it?

A1: Discoloration in anilines is typically due to oxidation of the amino group, forming colored impurities.

  • Solution 1: Recrystallization with Activated Carbon. Add a small amount of activated carbon to the hot solution of your crude product during recrystallization. The activated carbon will adsorb the colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.

  • Solution 2: Column Chromatography. Passing the compound through a plug of silica gel or alumina can remove polar, colored impurities. However, be aware that the acidic nature of silica gel can sometimes degrade anilines. Using neutral alumina or passivated silica gel is a safer alternative.

Q2: During recrystallization, my compound "oiled out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid because the solution is too concentrated or cools too quickly.

  • Solution 1: Reheat and Add More Solvent. Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation.

  • Solution 2: Slow Cooling. Allow the solution to cool slowly to room temperature on a benchtop before transferring it to an ice bath. Rapid cooling encourages oil formation over crystal growth.

  • Solution 3: Scratching and Seeding. Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites for crystal growth. If available, adding a seed crystal of pure this compound can also induce crystallization.

Q3: I am getting a very low yield after recrystallization. What are the likely reasons?

A3: A low yield can be caused by several factors:

  • Using too much solvent: The more solvent used, the more your compound will remain dissolved in the mother liquor after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Premature crystallization: If the compound crystallizes during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Make sure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation.

Q4: My column chromatography separation is poor, with broad peaks or streaking of the product.

A4: Anilines are basic and can interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation.

  • Solution: Neutralize the Silica Gel. Pre-treat the silica gel with a solvent system containing a small amount of a volatile base, such as 0.1-1% triethylamine in your eluent. This will "cap" the acidic sites and allow the aniline to elute more cleanly.

Q5: Analytical data (e.g., NMR, Mass Spectrometry) of my purified product shows the presence of a des-iodo impurity (a compound without the iodine atom). How can I remove this?

A5: The des-iodo impurity is less polar than this compound.

  • Solution: Column Chromatography. Careful column chromatography should allow for the separation of the des-iodo impurity from the desired product. A shallow solvent gradient or isocratic elution with a well-chosen solvent system will be key to achieving good resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities.

Q2: What are the key safety precautions to take when handling this compound?

A2: this compound is a hazardous chemical. It may cause skin and eye irritation and may be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]

Q3: How can I assess the purity of my this compound?

A3: The purity of your compound can be assessed using several methods:

  • Melting Point Analysis: A pure compound will have a sharp melting point range. The literature melting point for this compound is between 104°C and 107°C. Impurities will typically broaden and lower the melting point range.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate when visualized under UV light.

  • Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can confirm the structure and identify any remaining impurities.

Data Presentation

Table 1: Qualitative Guide for Recrystallization Solvent Selection

SolventPolarityBoiling Point (°C)Expected Solubility Behavior for this compound
Hexane/HeptaneLow69 / 98Low solubility at all temperatures. Good as an anti-solvent in a mixed solvent system.
TolueneLow111Good potential for recrystallization due to the aromatic nature of both solvent and solute.
DichloromethaneMedium40Likely to be a good solvent at room temperature, making it less suitable for recrystallization alone.
Ethyl AcetateMedium77May be a good single solvent or part of a mixed solvent system.
IsopropanolHigh82Likely to have good solubility when hot and moderate to low solubility when cold.
EthanolHigh78Good solubility, especially when hot. Often used in a mixed solvent system with water.
WaterHigh100Very low solubility at all temperatures. Can be used as an anti-solvent.

Table 2: General Guide for Column Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (pre-treated with base) or Neutral AluminaTo prevent strong adsorption and streaking of the basic aniline.
Mobile Phase (Eluent) Start with a non-polar solvent (e.g., Hexane or Heptane) and gradually add a more polar solvent (e.g., Ethyl Acetate or Dichloromethane).To elute compounds based on increasing polarity. Less polar impurities will elute first.
Monitoring Thin-Layer Chromatography (TLC)To identify the fractions containing the pure product.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Toluene or an Ethanol/Water mixture)

  • Activated Carbon (optional)

  • Erlenmeyer flasks

  • Hot plate with a stirring function

  • Buchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution and filtration apparatus hot to prevent premature crystallization.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound

Materials:

  • Crude this compound

  • Silica gel or neutral alumina

  • Eluent (e.g., a mixture of Hexane and Ethyl Acetate)

  • Triethylamine (optional, for silica gel)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Column Packing: Pack the chromatography column with silica gel or neutral alumina as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent as the separation progresses.

  • Fraction Collection: Collect the eluent in small fractions using collection tubes.

  • Monitoring: Monitor the fractions by TLC to determine which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

TroubleshootingWorkflow start Crude this compound purity_check Assess Purity (TLC, Melting Point) start->purity_check is_pure Is the product pure? purity_check->is_pure end_product Pure this compound is_pure->end_product Yes impurity_type Identify Impurity Type is_pure->impurity_type No colored_impurity Colored Impurities? impurity_type->colored_impurity Discoloration oiling_out Product 'Oiled Out'? impurity_type->oiling_out Physical Form Issue low_yield Low Yield? impurity_type->low_yield Quantity Issue recrystallize_carbon Recrystallize with Activated Carbon colored_impurity->recrystallize_carbon Yes column_chrom Column Chromatography colored_impurity->column_chrom Alternative adjust_cooling Reheat, add solvent, cool slowly oiling_out->adjust_cooling Yes check_solvent_amount Use minimum hot solvent low_yield->check_solvent_amount Yes recrystallize_carbon->purity_check column_chrom->purity_check adjust_cooling->purity_check check_solvent_amount->purity_check

Caption: Troubleshooting workflow for the purification of this compound.

ExperimentalWorkflow start Crude Product choose_method Choose Purification Method start->choose_method recrystallization Recrystallization choose_method->recrystallization Recrystallization column_chrom Column Chromatography choose_method->column_chrom Column Chromatography dissolve Dissolve in minimum hot solvent recrystallization->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Cool to crystallize hot_filter->cool isolate_recrys Isolate crystals by filtration cool->isolate_recrys purity_analysis Purity Analysis (TLC, MP, NMR) isolate_recrys->purity_analysis pack_column Pack column with stationary phase column_chrom->pack_column load_sample Load crude sample pack_column->load_sample elute Elute with solvent gradient load_sample->elute collect_fractions Collect and monitor fractions (TLC) elute->collect_fractions collect_fractions->purity_analysis pure_product Pure Product purity_analysis->pure_product

Caption: General experimental workflow for the purification of this compound.

References

Overcoming low conversion in Suzuki coupling of polychloroarenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Suzuki coupling of polychloroarenes, particularly addressing the issue of low conversion.

Troubleshooting Guides

This section offers solutions to common problems encountered during the Suzuki coupling of polychloroarenes.

Issue 1: Low or No Conversion of the Polychloroarene Starting Material

Potential Causes and Solutions

  • Inactive Catalyst: The active Pd(0) species may not be generated efficiently, or the catalyst may have degraded.

    • Solution: Use palladium precatalysts like Pd(OAc)₂, which can be reduced in situ, or employ pre-formed Pd(0) sources such as Pd₂(dba)₃. Ensure that any Pd(II) salt is effectively reduced to the active Pd(0) catalyst.[1] For air-sensitive catalysts, handle them under an inert atmosphere. Consider using more robust, commercially available precatalysts like those from the Buchwald or PEPPSI series.[1]

  • Inefficient Oxidative Addition: The C-Cl bond activation is often the rate-limiting step.

    • Solution: Employ electron-rich and bulky phosphine ligands to facilitate oxidative addition.[2][3] Ligands such as SPhos, XPhos, and RuPhos are known to be effective for aryl chlorides.[1][4][5] Increasing the reaction temperature can also promote this step.[1][6]

  • Poor Solubility: The insolubility of reactants, particularly the polychloroarene, can hinder the reaction.

    • Solution: Screen different solvents or solvent mixtures to improve solubility. Common choices include dioxane, THF, DMF, and toluene, often with water as a co-solvent.[3][6] In cases of extreme insolubility, consider functionalizing the starting material to enhance solubility.[7]

  • Inappropriate Base: The choice and strength of the base are critical for the transmetalation step.

    • Solution: Screen a variety of bases. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used and generally provide high yields.[4][8] For base-sensitive substrates, weaker bases like NaHCO₃ may be necessary.[1] In some cases, strong bases like LiOtBu have been shown to be effective, particularly in anhydrous conditions.[9]

Troubleshooting Workflow for Low Conversion

low_conversion_workflow start Low or No Conversion Observed check_catalyst 1. Verify Catalyst Activity - Use fresh precatalyst - Ensure inert atmosphere - Consider alternative Pd source start->check_catalyst check_ligand 2. Optimize Ligand - Use bulky, electron-rich phosphine ligands - Screen different ligand classes (e.g., Buchwald, PEPPSI) check_catalyst->check_ligand If no improvement success Improved Conversion check_catalyst->success Conversion improves check_conditions 3. Adjust Reaction Conditions - Increase temperature - Screen solvents for better solubility - Optimize base check_ligand->check_conditions If no improvement check_ligand->success Conversion improves check_reagents 4. Examine Reagents - Confirm purity of starting materials - Use stable boronic acid derivatives (e.g., pinacol esters) check_conditions->check_reagents If no improvement check_conditions->success Conversion improves check_reagents->success Conversion improves failure Persistent Low Conversion - Re-evaluate substrate reactivity - Consider alternative coupling strategy check_reagents->failure If no improvement

Caption: Troubleshooting workflow for low conversion in Suzuki coupling.

Issue 2: Formation of Significant Side Products

Potential Causes and Solutions

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.

    • Solution: Thoroughly degas all solvents and the reaction mixture before adding the catalyst.[1][3] Running the reaction under a strict inert atmosphere (e.g., nitrogen or argon) is crucial. Using a slight excess of the aryl halide can also disfavor homocoupling.[10]

  • Protodeboronation: The boronic acid can be hydrolyzed back to the corresponding arene.

    • Solution: Use less harsh reaction conditions, such as lower temperatures or milder bases. Employing more stable boronic acid derivatives like pinacol esters (Bpin), MIDA boronates, or trifluoroborate salts can significantly reduce this side reaction.[1][3] Anhydrous solvents can also minimize protodeboronation.[11]

  • Dehalogenation: The polychloroarene can lose a chlorine atom, leading to a hydrodehalogenated byproduct.

    • Solution: This can be caused by certain bases or impurities. Screening different bases and ensuring the purity of all reagents is important.[3] Optimizing the reaction temperature and catalyst system can also help to favor the desired cross-coupling pathway.[11]

  • Exhaustive vs. Selective Coupling: With polychloroarenes, controlling the degree of substitution can be challenging.

    • Solution: The choice of ligand plays a critical role. Bulky ligands tend to promote exhaustive functionalization.[12] To achieve selective mono-coupling, consider using less bulky ligands or adding small coordinating additives like DMSO.[12] The stoichiometry of the boronic acid is also a key parameter to control selectivity.[9]

Decision Tree for Side Product Minimization

side_product_workflow start Identify Dominant Side Product homocoupling Homocoupling of Boronic Acid start->homocoupling protodeboronation Protodeboronation start->protodeboronation dehalogenation Dehalogenation start->dehalogenation poly_coupling Poor Selectivity (Poly-coupling) start->poly_coupling sol_homocoupling Solution: - Degas solvents thoroughly - Use inert atmosphere - Adjust stoichiometry homocoupling->sol_homocoupling sol_protodeboronation Solution: - Use stable boronic esters (Bpin, MIDA) - Use anhydrous solvents - Milder base/temperature protodeboronation->sol_protodeboronation sol_dehalogenation Solution: - Screen different bases - Check reagent purity - Optimize catalyst system dehalogenation->sol_dehalogenation sol_poly_coupling Solution: - Adjust ligand sterics - Control stoichiometry of boronic acid - Add coordinating additives (e.g., DMSO) poly_coupling->sol_poly_coupling

Caption: Decision tree for minimizing common side products.

Data on Reaction Conditions

The following tables summarize quantitative data from various studies to guide the optimization of your Suzuki coupling reaction.

Table 1: Comparison of Ligands for Suzuki Coupling of Dichloroarenes

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)Reference
IPent1K₃PO₄THFRoom TempHigh preference for diarylation[12]
SPhos1-2K₃PO₄Toluene/H₂O100High yields for heteroaryl chlorides[4]
XPhos1-2K₃PO₄Toluene/H₂O100Broad scope for aryl chlorides[4]
RuPhos1K₃PO₄THFRoom TempEffective for dihaloarenes[12]
Ad₂PⁿBu3LiOᵗBuDioxane/H₂O10094% (dialkylation of 2,6-dichloropyridine)[9]
FcPPh₂6K₃PO₄Dioxane/H₂O100High yields for selective mono-alkylation[13]

Table 2: Effect of Base on Suzuki Coupling Yield

BaseEquivalentsCatalyst SystemSolventTemperature (°C)Yield of Biaryl (%)Reference
K₂CO₃2.0Pd(OAc)₂/PPh₃Toluene/H₂O8095[8]
K₃PO₄2.0Pd(OAc)₂/PPh₃Toluene/H₂O8098[8]
Cs₂CO₃2.0Pd(OAc)₂/PPh₃Toluene/H₂O8092[8]
NaOH2.0Pd(OAc)₂/PPh₃Toluene/H₂O8085[8]
LiOᵗBu3.0Pd(OAc)₂/Ad₂PⁿBuDioxane/H₂O10094[9]

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-alkylation of 2,6-Dichloropyridine

This protocol is adapted from a procedure for the selective Suzuki-Miyaura reaction of polychlorinated aromatics with alkyl pinacol boronic esters.[13]

  • Reagents:

    • 2,6-Dichloropyridine (1.0 equiv)

    • Alkyl pinacol boronic ester (1.5 equiv)

    • Pd₂(dba)₃ (1 mol%)

    • FcPPh₂ (6 mol%)

    • K₃PO₄ (3.0 equiv)

    • Dioxane/H₂O (2:1 mixture, to make a 0.13 M solution with respect to the aryl chloride)

  • Procedure:

    • To an oven-dried reaction vessel, add 2,6-dichloropyridine, the alkyl pinacol boronic ester, Pd₂(dba)₃, FcPPh₂, and K₃PO₄.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed dioxane/H₂O solvent mixture via syringe.

    • Heat the reaction mixture to 100 °C and stir for 18-20 hours.

    • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Exhaustive Dialkylation of 2,6-Dichloropyridine

This protocol is based on conditions optimized for the exhaustive Suzuki-Miyaura reaction of polyhalogenated heteroarenes.[9]

  • Reagents:

    • 2,6-Dichloropyridine (1.0 equiv)

    • Alkyl pinacol boronic ester (2.3 equiv)

    • Pd(OAc)₂ (1 mol%)

    • Ad₂PⁿBu (3 mol%)

    • LiOᵗBu (3.0 equiv)

    • Dioxane/H₂O (4:1 mixture)

  • Procedure:

    • In a reaction tube, combine 2,6-dichloropyridine, the alkyl pinacol boronic ester, Pd(OAc)₂, Ad₂PⁿBu, and LiOᵗBu.

    • Seal the tube and purge with an inert gas.

    • Add the degassed dioxane/H₂O solvent mixture.

    • Heat the mixture to 100 °C and stir for the required time (monitor by TLC or GC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Perform a standard aqueous workup, extracting with an appropriate organic solvent.

    • Dry the combined organic extracts, evaporate the solvent, and purify the residue by chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of polychloroarenes so challenging? A1: The primary challenge lies in the low reactivity of the C-Cl bond towards oxidative addition to the palladium catalyst. This step is often slow and requires highly active catalytic systems, typically involving bulky and electron-rich phosphine ligands, to proceed efficiently.[2][3] Additionally, controlling the selectivity between mono- and poly-substitution presents another significant hurdle.

Q2: Which type of ligand is best for coupling aryl chlorides? A2: Bulky, electron-donating monophosphine ligands are generally the most effective. Ligands from the Buchwald family, such as SPhos and XPhos, are excellent choices due to their ability to promote the oxidative addition of the aryl chloride and facilitate the reductive elimination step.[4][5] For specific applications, such as controlling selectivity, the steric properties of the ligand are a key consideration.[12]

Q3: How do I choose the right base for my reaction? A3: The choice of base is often empirical and depends on the specific substrates.[4] A good starting point is to screen common inorganic bases like K₂CO₃ and K₃PO₄, which are effective in many cases.[8] The base's role is to activate the boronic acid for transmetalation.[8] If your substrate is sensitive to strong bases, which could cause decomposition or side reactions, a milder base like NaHCO₃ should be considered.[1]

Q4: What is the purpose of adding water to the reaction mixture? A4: Water often acts as a co-solvent to dissolve the inorganic base and can facilitate the transmetalation step of the catalytic cycle. It is believed to play a role in the speciation of the boronic acid ester.[9] However, the amount of water should be carefully controlled, as excess water can promote protodeboronation.

Q5: Can I use a "ligand-free" system for coupling polychloroarenes? A5: While some "ligand-free" conditions have been reported for the activation of aryl chlorides, these systems are often less efficient and may not be suitable for challenging polychloroarene substrates.[14] The use of strong organic ligands like phosphines is generally necessary to achieve high conversion and yields.[14]

Q6: My reaction is still not working after trying different catalysts, ligands, and bases. What else can I do? A6: If extensive optimization of the catalyst system and reaction conditions fails, consider the following:

  • Reagent Purity: Ensure the purity of your polychloroarene, boronic acid derivative, and solvents. Impurities can poison the catalyst.

  • Stirring Rate: For biphasic reactions, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[1]

  • Alternative Boron Reagents: If protodeboronation is suspected, switch to more robust boronic acid derivatives like MIDA boronates or trifluoroborate salts.[1]

  • Alternative Coupling Reactions: If the Suzuki coupling remains problematic, other cross-coupling reactions, such as Stille or Negishi coupling, might be viable alternatives, though they come with their own sets of advantages and disadvantages regarding reagent toxicity and stability.[2]

References

How to prevent de-iodination during halogenation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with halogenation reactions, with a specific focus on preventing de-iodination.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your iodination experiments.

Q1: My iodination reaction is not going to completion or appears to be reversible. What is causing this and how can I drive the reaction forward?

A: This is a common issue in iodination reactions, particularly with alkanes and arenes, and is often due to the reversibility of the reaction. The C-I bond is the weakest of the carbon-halogen bonds, making iodination reactions thermodynamically less favorable than other halogenations. A key factor in this reversibility is the formation of hydrogen iodide (HI) as a byproduct.[1] HI is a strong reducing agent and can reduce the iodinated product back to the starting material, thus establishing an equilibrium that disfavors product formation.[1][2]

Solutions:

  • Use an Oxidizing Agent: The most effective strategy is to add an oxidizing agent to the reaction mixture.[2][3][4] The oxidant will remove HI as it is formed, preventing the reverse reaction. Common oxidizing agents include nitric acid (HNO₃), iodic acid (HIO₃), hydrogen peroxide (H₂O₂), and mercuric oxide (HgO).[1][2][4]

  • Employ a Base: For substrates that are stable in basic conditions, an appropriate base can be used to neutralize the HI produced.

  • Choose a Different Iodinating Reagent: Instead of molecular iodine (I₂), consider using an iodinating agent that does not produce HI, such as N-Iodosuccinimide (NIS).

Q2: I've successfully iodinated my compound, but it decomposes during workup or upon standing. How can I improve the stability of my product?

A: The instability of organoiodine compounds is a known challenge, primarily due to the weak carbon-iodine bond.[5] Decomposition can be initiated by exposure to light, heat, or strong acids and bases.[5]

Solutions:

  • Protect from Light: Many organoiodine compounds are light-sensitive.[6] It is advisable to conduct the reaction and subsequent workup in flasks wrapped in aluminum foil or in a darkened fume hood. Store the final product in amber vials.

  • Maintain Neutral pH: During aqueous workup, ensure the pH is neutral. Strong acids can promote de-iodination, especially in electron-rich aromatic systems.[7] A wash with a mild base like sodium bicarbonate solution can help neutralize any residual acid.

  • Avoid High Temperatures: Purify your compound using methods that do not require high temperatures, if possible. If distillation is necessary, perform it under reduced pressure to lower the boiling point. For chromatography, avoid prolonged exposure of the compound on the column.

  • Degas Solvents: Dissolved oxygen can sometimes contribute to radical decomposition pathways. Using degassed solvents for both the reaction and purification can improve stability.

Q3: My iodination reaction is giving me a mixture of regioisomers. How can I improve the regioselectivity?

A: Regioselectivity in electrophilic aromatic iodination is governed by the electronic and steric properties of the substituents on the aromatic ring. Electron-donating groups direct ortho- and para-, while electron-withdrawing groups direct meta-. However, iodine is a large and not very reactive electrophile, which can sometimes lead to mixtures.

Solutions:

  • Choice of Iodinating System: The choice of reagent and catalyst can significantly influence regioselectivity. For instance, using N-Iodosuccinimide (NIS) with a catalytic amount of trifluoroacetic acid can provide excellent regioselectivity for methoxy- and methyl-substituted aromatic compounds.[8] Iron(III)-catalyzed iodination with NIS has also been shown to be highly regioselective.

  • Steric Hindrance: You can leverage steric hindrance to your advantage. If a particular position is sterically hindered, iodination will be disfavored at that site. You might consider temporarily introducing a bulky protecting group to block a certain position.

  • Directed Ortho-Metalation: For certain substrates, a directed ortho-metalation followed by quenching with an iodine source can provide excellent regioselectivity that is complementary to electrophilic aromatic substitution.

Data Presentation

The choice of iodinating reagent and conditions is critical for a successful reaction and can significantly impact the yield. Below are tables summarizing the performance of different iodination systems for various aromatic substrates.

Table 1: Comparison of Iodination Methods for Activated Arenes

SubstrateReagent/ConditionsYield (%)Reference
AnisoleNIS, cat. TFA, MeCN, rt>95%[8]
PhenolKI, H₂O₂, H₂SO₄, MeOHHigh[8]
N,N-DimethylanilineI₂, NaHCO₃, H₂OGood[5]
MethoxybenzeneNIS, AgOTf, CH₂Cl₂95%[8]
TolueneI₂, H₂O₂, H₂SO₄, AcOH85%[9]

Table 2: Comparison of Iodination Methods for Deactivated Arenes

SubstrateReagent/ConditionsYield (%)Reference
NitrobenzeneI₂, NaIO₄, H₂SO₄91%[10]
Benzoic AcidHIO₃, Ac₂O, AcOH, H₂SO₄39-83%[11]
BenzaldehydeNIS, H₂SO₄80%[10]
4-NitrophenolNIS, Grinding97%[10]

Experimental Protocols

Protocol 1: General Procedure for Iodination of an Activated Arene using Iodine and Hydrogen Peroxide

This protocol is adapted for the iodination of electron-rich aromatic compounds.

Materials:

  • Activated arene (e.g., anisole) (1.0 mmol)

  • Potassium Iodide (KI) (1.0 mmol)

  • 30% Hydrogen Peroxide (H₂O₂) (2.0 mmol)

  • Methanol (MeOH) (10 mL)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Dissolve the activated arene (1.0 mmol) and potassium iodide (1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid.

  • To the stirred mixture, add 30% hydrogen peroxide (2.0 mmol) dropwise over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the orange/brown color of iodine disappears.

  • Extract the mixture with an organic solvent (3 x 15 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: General Procedure for Iodination of a Deactivated Arene using N-Iodosuccinimide (NIS) and Triflic Acid

This protocol is suitable for the iodination of electron-poor aromatic compounds.

Materials:

  • Deactivated arene (e.g., nitrobenzene) (1.0 mmol)

  • N-Iodosuccinimide (NIS) (1.1 mmol)

  • Trifluoromethanesulfonic acid (TfOH) (2.0 mmol)

  • Dichloromethane (CH₂Cl₂) (10 mL)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the deactivated arene (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add N-Iodosuccinimide (1.1 mmol).

  • Slowly add trifluoromethanesulfonic acid (2.0 mmol) to the mixture while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate key concepts and workflows related to preventing de-iodination.

Deiodination_Troubleshooting start Problem: Low Yield or Reversible Iodination check_HI Is HI a byproduct of your reaction? start->check_HI add_oxidant Solution: Add an oxidizing agent (e.g., HIO₃, H₂O₂) to remove HI. check_HI->add_oxidant Yes consider_reagent Consider other factors: - Reagent stability - Reaction temperature - Substrate reactivity check_HI->consider_reagent No product_decomposition Problem: Product Decomposes check_conditions Are you using harsh conditions? product_decomposition->check_conditions mild_conditions Solutions: - Protect from light - Maintain neutral pH - Avoid high temperatures check_conditions->mild_conditions Yes other_issues Consider inherent instability of the C-I bond. Handle product carefully and store appropriately. check_conditions->other_issues No

Caption: Troubleshooting flowchart for common iodination issues.

Iodination_Workflow sub Start: Select Substrate Activated Arene Deactivated Arene activated_reagent Select Reagent: - I₂ + Oxidant - NIS - ICl sub:f1->activated_reagent deactivated_reagent Select Reagent: - NIS + Strong Acid - I₂ + Strong Oxidant/Acid sub:f2->deactivated_reagent reaction_conditions Optimize Conditions: - Temperature - Solvent - Reaction Time activated_reagent->reaction_conditions deactivated_reagent->reaction_conditions workup Workup & Purification: - Quench excess iodine - Neutralize acid - Protect from light reaction_conditions->workup product Stable Iodinated Product workup->product

Caption: General workflow for selecting an iodination method.

References

Technical Support Center: Improving Reaction Selectivity Through Temperature Management

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize chemical reactions by managing temperature. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to reaction selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of temperature in controlling reaction selectivity?

A1: Temperature directly influences the rate of all chemical reactions.[1][2] Many reactions can proceed through multiple pathways to yield different products (isomers).[2] Selectivity is the measure of how much a desired product is favored over undesired side products. Temperature is a critical factor that can be adjusted to favor the formation of one product over another by influencing whether the reaction is under kinetic or thermodynamic control.[3][4]

Q2: What is the difference between kinetic and thermodynamic control?

A2: Competing reaction pathways often have different activation energies and lead to products with different stabilities.

  • Kinetic Control: At lower temperatures, reactions are typically under kinetic control.[5][6] The product that forms the fastest (i.e., the one with the lowest activation energy) will be the major product, even if it is less stable. These reactions are often irreversible under these conditions.[5]

  • Thermodynamic Control: At higher temperatures, the system has enough energy to overcome the activation barriers of all possible pathways.[5][6] This allows for equilibrium to be established, and the most stable product (the thermodynamic product) will be the major product, even if it forms more slowly.[3][5]

The relationship between these two control pathways is illustrated below.

G cluster_energy Reaction Energy Profile cluster_control Control Conditions R Reactants TS_K Transition State (Kinetic) R->TS_K Lower Ea R->TS_K TS_T Transition State (Thermodynamic) R->TS_T Higher Ea R->TS_T P_K Kinetic Product (Forms Faster) TS_K->P_K TS_K->P_K P_T Thermodynamic Product (More Stable) TS_T->P_T TS_T->P_T LowT Low Temperature Short Reaction Time LowT->P_K Favors HighT High Temperature Long Reaction Time HighT->P_T Favors

Kinetic vs. Thermodynamic Control Pathways.

Q3: My reaction is producing a mixture of products. How can I tell if temperature is the issue?

A3: If your reaction yields a mixture of isomers (e.g., regioisomers or stereoisomers), temperature is a likely factor.[7][8] Common indicators that incorrect temperature is affecting selectivity include:

  • Inconsistent results between batches: Minor temperature fluctuations can lead to different product ratios.[1]

  • Lower than expected yield of the desired product: A competing reaction may be favored at the current temperature.[1][9]

  • Presence of unexpected peaks in analytical data (HPLC, GC-MS, NMR): These may correspond to temperature-dependent byproducts.[1]

Troubleshooting Guides

Issue 1: Poor selectivity between two isomeric products.

This is a classic scenario of kinetic versus thermodynamic competition. Your troubleshooting strategy will depend on which product is desired.

Troubleshooting Workflow

G start Poor Selectivity Observed identify Identify Major & Minor Products (e.g., via NMR, GC-MS) start->identify hypothesize Hypothesize Kinetic vs. Thermodynamic Products identify->hypothesize is_desired_kinetic Is the Desired Product KINETIC? hypothesize->is_desired_kinetic decrease_temp Decrease Temperature & Shorten Reaction Time is_desired_kinetic->decrease_temp  Yes   increase_temp Increase Temperature & Lengthen Reaction Time is_desired_kinetic->increase_temp  No   (Desired is Thermodynamic) analyze Analyze Product Ratio decrease_temp->analyze increase_temp->analyze end Optimized Selectivity analyze->end

Workflow for optimizing selectivity.

Data Presentation: Example of Temperature Effect on Selectivity

The Diels-Alder reaction between cyclopentadiene and furan is a well-known example where temperature dictates the product distribution.[3] The endo product is kinetically favored, while the exo product is thermodynamically more stable.[3]

Temperature (°C)Reaction TimeMajor ProductEndo:Exo Ratio (Approx.)Control Type
25 (Room Temp)Shortendo isomer> 9:1Kinetic
81Longexo isomer~ 1:1 (at equilibrium)Thermodynamic

Data compiled from principles described in literature.[3]

Experimental Protocols

Protocol: Temperature Screening for Reaction Optimization

Objective: To determine the optimal reaction temperature for maximizing the yield of a desired product and minimizing byproducts.

Methodology:

  • Initial Temperature Selection: Based on literature for similar reactions or theoretical calculations, choose a range of temperatures to screen. A common starting point is to test a low, medium, and high temperature (e.g., 0 °C, 25 °C, and 60 °C).[1]

  • Reaction Setup:

    • Prepare identical reaction mixtures for each temperature point. Ensure all reagents are from the same batch to maintain consistency.[10]

    • Use a parallel synthesis reactor or set up individual flasks in temperature-controlled baths (e.g., ice/water for 0°C, water bath for 25°C, oil bath for 60°C).[2] Ensure efficient and consistent stirring for all reactions.

    • If the reaction is air or moisture-sensitive, ensure a consistent inert atmosphere for all setups.[10]

  • Temperature Control and Monitoring:

    • Allow each reaction mixture to reach and stabilize at its target temperature before initiating the reaction (e.g., by adding the final reagent).

    • Use a thermometer or probe to monitor the internal temperature of the reaction mixture, not just the bath temperature.[11]

  • Reaction Monitoring and Analysis:

    • At set time intervals (e.g., 1h, 4h, 12h), withdraw a small, representative aliquot from each reaction.

    • Quench the reaction in the aliquot immediately to stop further conversion.[10]

    • Analyze the aliquots using an appropriate technique (e.g., HPLC, GC-MS, or ¹H NMR) to determine the ratio of starting material, desired product, and any major byproducts.

  • Data Analysis:

    • Plot the concentration or relative ratio of the desired product and byproducts as a function of temperature and time.

    • Identify the temperature that provides the highest selectivity for the desired product within a reasonable timeframe.

    • If necessary, perform a second, more focused screen with smaller temperature increments around the optimum identified in the initial screen.[1]

References

Challenges in the scale-up synthesis of 3,5-Difluoro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3,5-Difluoro-4-iodoaniline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound at a larger scale.

Problem Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete iodination reaction.- Ensure the purity of the starting material, 3,5-difluoroaniline.[1] - Verify the stoichiometry and purity of the iodinating agent (e.g., I₂, NIS). - Optimize reaction temperature; consider a moderate increase if the reaction is sluggish, but be cautious of side reactions.[2] - Increase reaction time and monitor progress by HPLC or TLC.
Decomposition of the product or starting material.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[1][3] - Protect the reaction from light, as iodinated compounds can be light-sensitive. - Consider if the reaction temperature is too high, leading to thermal degradation.
Mechanical loss during workup and isolation.- Optimize extraction and filtration procedures to minimize loss of product. - Ensure complete precipitation of the product if crystallization is used for isolation.
Formation of Colored Impurities (Dark Brown or Tarry Substance) Oxidation of the aniline starting material or product.[1]- Use freshly purified and colorless 3,5-difluoroaniline.[1][3] - Degas solvents and run the reaction under a strict inert atmosphere.[1][3] - Consider adding an antioxidant, though compatibility with the reaction chemistry must be verified.
Side reactions due to harsh conditions.- Lower the reaction temperature to minimize the formation of polymeric byproducts.[1] - Ensure controlled, portion-wise addition of the iodinating agent to manage the reaction exotherm.
Presence of Di-iodinated or Other Polyhalogenated Byproducts High reactivity of the aniline derivative.[1]- Attenuate the activating effect of the amino group by using a protecting group like acetyl. The protecting group can be removed after iodination.[1] - Use a milder iodinating agent or a stoichiometric amount of the reagent. - Control the reaction temperature; lower temperatures often favor mono-substitution.
Difficult Purification of the Final Product Presence of closely related impurities.- For crystallization, screen various solvent systems to find one that provides good discrimination between the product and impurities. - If crystallization is ineffective, consider column chromatography. Optimize the mobile phase for better separation. - An acidic wash during liquid-liquid extraction can help remove any unreacted aniline starting material.[3]
Product is a dark oil or solid.- Treat a solution of the crude product with activated carbon to adsorb colored impurities before crystallization.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of polyhalogenation during the synthesis of this compound and how can it be minimized?

A1: The high reactivity of the aniline starting material towards electrophilic aromatic substitution is the primary cause of polyhalogenation, leading to the formation of di- and tri-substituted byproducts.[1] The most effective strategy to minimize this is to protect the amino group, for example, by acetylation to form the corresponding acetanilide. This moderates the activating effect of the amino group, allowing for more controlled and selective mono-iodination.[1] After the iodination step, the acetyl group can be removed by hydrolysis to yield the desired product.[1]

Q2: My reaction mixture turns dark brown during the iodination step. What is causing this and how can I prevent it?

A2: A dark brown coloration or the formation of tar-like substances is often due to the oxidation of the aniline starting material or the product itself.[1] Anilines are susceptible to air oxidation, which can be exacerbated at higher temperatures.[1] To prevent this, it is crucial to use high-purity, colorless 3,5-difluoroaniline and to perform the reaction under an inert atmosphere, such as nitrogen or argon.[1][3]

Q3: How can I improve the regioselectivity of the iodination to favor the 4-position?

A3: For 3,5-disubstituted anilines, iodination is generally directed to the 4-position due to the ortho, para-directing nature of the amino group and the steric hindrance at the 2- and 6-positions. To ensure high regioselectivity, it is important to control the reaction conditions. Using a well-chosen iodinating agent and optimizing the solvent and temperature can enhance the selectivity. For instance, direct iodination with molecular iodine in the presence of a mild base is a common method.

Q4: What are the best practices for purifying this compound on a large scale?

A4: For large-scale purification, crystallization is often the most practical and economical method. A thorough screening of solvents is recommended to find a system that provides high recovery and purity. If the crude product contains colored impurities, a preliminary treatment with activated carbon in solution can be very effective.[3] If crystallization does not provide the desired purity, flash column chromatography may be necessary, although this can be less economical at a very large scale.

Q5: Are there any specific safety precautions to consider during the scale-up of this synthesis?

A5: Yes, several safety precautions should be taken. Iodine can cause severe skin and eye irritation, and its vapor is harmful if inhaled. Therefore, the reaction should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. On a larger scale, managing the exotherm of the reaction is critical to prevent runaway reactions. The use of a reactor with good temperature control and a plan for emergency cooling is advisable.

Experimental Protocols

Protocol 1: Iodination of 3,5-Difluoroaniline

This protocol describes the synthesis of this compound from 3,5-difluoroaniline.

  • Reactor Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3,5-difluoroaniline (1.0 eq) in a suitable solvent such as dichloromethane or ethanol.

  • Reagent Preparation: Prepare a solution or slurry of the iodinating agent (e.g., N-Iodosuccinimide (NIS), 1.05 eq) in the same solvent.

  • Reaction: Cool the solution of 3,5-difluoroaniline to 0-5 °C. Slowly add the iodinating agent solution/slurry via the addition funnel, maintaining the internal temperature below 10 °C.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 1-3 hours).

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by crystallization or column chromatography.

Protocol 2: Purification by Crystallization
  • Solvent Selection: Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture).

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and stir for 15-30 minutes at elevated temperature. Filter the hot solution to remove the activated carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: 3,5-Difluoroaniline dissolve Dissolve in Solvent start->dissolve cool Cool to 0-5 °C dissolve->cool add_iodine Add Iodinating Agent cool->add_iodine react Reaction Monitoring (TLC/HPLC) add_iodine->react quench Quench with Na2S2O3 react->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate crystallize Crystallization concentrate->crystallize chromatography Column Chromatography (Optional) concentrate->chromatography final_product Final Product: this compound crystallize->final_product chromatography->final_product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product? incomplete_rxn Incomplete Reaction start->incomplete_rxn Check Reaction Monitoring Data side_reactions Side Reactions (e.g., Polyiodination) start->side_reactions Analyze Impurity Profile (e.g., by LC-MS) oxidation Oxidation/Decomposition start->oxidation Observe Reaction Color/Byproducts purification_issue Inefficient Purification start->purification_issue Assess Purity of Isolated Product optimize_cond Optimize Reaction Conditions (Temp, Time, Stoichiometry) incomplete_rxn->optimize_cond protecting_group Use Protecting Group Strategy side_reactions->protecting_group inert_atm Use Inert Atmosphere & Purified Reagents oxidation->inert_atm optimize_purification Optimize Crystallization/ Chromatography purification_issue->optimize_purification

References

Stability issues of 3,5-Difluoro-4-iodoaniline in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3,5-Difluoro-4-iodoaniline in solution. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in solution.

Observed Issue Potential Cause Recommended Action
Solution Discoloration (e.g., turning yellow/brown) Oxidation of the aniline moiety, potentially accelerated by light exposure or air.1. Prepare solutions fresh whenever possible.2. Store solutions in amber vials or protect from light.3. Consider degassing the solvent before use to minimize dissolved oxygen.4. If discoloration is rapid, verify the purity of the starting material.
Precipitation or Cloudiness in Solution Poor solubility in the chosen solvent or degradation leading to insoluble byproducts. The pH of the solution can significantly affect the solubility of aniline compounds.1. Ensure the chosen solvent is appropriate for this compound.2. Gently warm the solution to aid dissolution, but monitor for degradation.3. If using buffered solutions, ensure the pH is within a stable range for the compound. Generally, neutral pH is preferable for aniline stability.[1]
Inconsistent Experimental Results Degradation of the this compound stock solution over time.1. Aliquot stock solutions to avoid repeated freeze-thaw cycles.2. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light.[2] 3. Perform a quality check (e.g., by HPLC) on the stock solution if it has been stored for an extended period.
Formation of Unexpected Byproducts in Reactions Degradation of this compound prior to or during the reaction. The presence of strong acids, bases, or oxidizing agents can promote degradation.[3][4]1. Use freshly prepared solutions of this compound for reactions.2. Be mindful of the reaction conditions. If harsh acidic or basic conditions are required, consider adding the aniline at a later stage or using a protecting group strategy.3. Analyze the starting material for purity before use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound in its solid form?

A1: this compound solid should be stored in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[2][5] Recommended storage temperatures are typically 2-8°C.[2] It should be stored away from incompatible materials such as strong acids, strong oxidizing agents, acid anhydrides, and acid chlorides.

Q2: How stable is this compound in common organic solvents?

A2: While specific quantitative stability data for this compound in various organic solvents is not extensively published, aniline derivatives can be susceptible to degradation, especially with prolonged exposure to light and air. It is recommended to prepare solutions fresh and store them protected from light at low temperatures.

Q3: What are the likely degradation pathways for this compound in solution?

A3: Based on studies of similar haloanilines, potential degradation pathways include oxidation and photodegradation.[6][7] The aniline group is susceptible to oxidation, which can lead to the formation of colored oligomers or polymeric species. Photodegradation, especially under UV irradiation, can lead to the cleavage of the carbon-iodine bond or the formation of hydroxylated and other oxidized species.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of aniline and its derivatives in aqueous solutions is often pH-dependent.[8][9] Both highly acidic and basic conditions can catalyze the degradation of aniline compounds.[3][4] For instance, acidic conditions can lead to hydrolysis of functionalities, while basic conditions might promote oxidation. It is generally advisable to maintain a near-neutral pH for enhanced stability unless experimental conditions require otherwise.[1]

Q5: Are there any recommended analytical methods to assess the stability of this compound solutions?

A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for assessing the stability of this compound solutions. A stability-indicating HPLC method can separate the parent compound from its potential degradation products, allowing for the quantification of its purity over time.[1] HPLC coupled with mass spectrometry (HPLC-MS/MS) can be used to identify the structure of any degradation products.[10]

Visual Troubleshooting and Process Flows

The following diagrams illustrate a potential degradation pathway and a troubleshooting workflow for stability issues.

Potential Degradation Pathway of this compound A This compound B Oxidation A->B Air/Oxidizing Agents C Photodegradation A->C Light (UV) D Hydrolysis (Acidic/Basic Conditions) A->D H+ / OH- E Oxidized Species (e.g., Nitroso, Nitro compounds) B->E F Polymeric/Oligomeric Byproducts B->F G De-iodinated Species C->G H Hydroxylated Species C->H I Ring-Opened Products D->I

Caption: Potential degradation pathways for this compound in solution.

Troubleshooting Workflow for Solution Instability start Instability Observed (e.g., color change, precipitation) check_purity Verify Purity of Solid Material start->check_purity prepare_fresh Prepare Fresh Solution check_purity->prepare_fresh Purity Confirmed check_solvent Is the Solvent Appropriate and Degassed? prepare_fresh->check_solvent check_solvent->prepare_fresh No, Change Solvent protect_light Store in Amber Vial or Protect from Light check_solvent->protect_light Yes control_temp Store at Low Temperature (e.g., -20°C) protect_light->control_temp check_ph Is pH of the Solution Near Neutral? control_temp->check_ph check_ph->prepare_fresh No, Adjust pH investigate_byproducts Analyze for Degradation Products (e.g., HPLC) check_ph->investigate_byproducts Yes stable Solution is Stable investigate_byproducts->stable No Degradation Detected

Caption: A logical workflow for troubleshooting stability issues.

Experimental Protocols

Protocol for a Basic Stability Study of this compound in Solution

1. Objective: To assess the stability of this compound in a specific solvent under defined conditions (e.g., temperature and light exposure).

2. Materials:

  • This compound (high purity)

  • Solvent of interest (e.g., DMSO, DMF, Acetonitrile)

  • Amber glass vials with screw caps

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Analytical balance

  • Refrigerator/Freezer and oven/incubator

3. Procedure:

  • Solution Preparation:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

    • Ensure the compound is fully dissolved.

  • Sample Aliquoting and Storage:

    • Aliquot the stock solution into several amber glass vials.

    • Prepare different sets of samples for each storage condition to be tested (e.g., room temperature with light exposure, room temperature in the dark, 4°C in the dark, -20°C in the dark).

  • Time Points:

    • Define the time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

  • Analysis (Time Point 0):

    • Immediately after preparation, analyze an aliquot of the stock solution by HPLC to determine the initial purity and peak area of this compound. This serves as the baseline (T=0).

  • Incubation:

    • Store the sets of vials under their respective defined conditions.

  • Analysis (Subsequent Time Points):

    • At each designated time point, retrieve a vial from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Analyze the sample by HPLC using the same method as for the T=0 sample.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the peak area at T=0.

    • Calculate the percentage of the compound remaining.

    • Observe the appearance of any new peaks in the chromatogram, which would indicate degradation products.

Disclaimer: The information provided is based on available scientific literature for similar compounds and general chemical principles. It is intended for guidance and should be supplemented with in-house experimental validation for specific applications.

References

Validation & Comparative

Comparative Analysis of 1H and 13C NMR Spectra of 3,5-Difluoro-4-iodoaniline and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison

In the landscape of pharmaceutical research and development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the elucidation of chemical structures. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 3,5-Difluoro-4-iodoaniline, a halogenated aromatic amine of interest in medicinal chemistry, with its structural analogs, 3,5-difluoroaniline and 4-iodoaniline. This comparison, supported by experimental and predicted data, offers insights into the electronic effects of substituents on the aromatic ring, aiding in spectral interpretation and structural verification.

Data Presentation: A Comparative Overview of NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound (predicted), 3,5-difluoroaniline (experimental), and 4-iodoaniline (experimental). These datasets provide a quantitative basis for understanding the influence of fluorine and iodine substituents on the chemical environment of the aniline scaffold.

Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃)

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Data Source
This compoundH-2, H-6~6.5 - 6.7d~9.0Predicted
NH₂~3.9 - 4.1br s-Predicted
3,5-DifluoroanilineH-2, H-66.28d8.8Experimental
H-46.17t8.8Experimental
NH₂3.73br s-Experimental
4-IodoanilineH-2, H-66.45d8.7Experimental[1]
H-3, H-57.39d8.7Experimental[1]
NH₂3.65br s-Experimental[2]

Note: Predicted data for this compound was generated using publicly available NMR prediction software. Experimental data for comparison compounds were obtained from publicly accessible spectral databases and literature.[1][2][3]

Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃)

CompoundCarbon AssignmentChemical Shift (δ, ppm)Data Source
This compoundC-1~145 - 147Predicted
C-2, C-6~110 - 112Predicted
C-3, C-5~160 - 162 (d, ¹JCF)Predicted
C-4~75 - 77Predicted
3,5-DifluoroanilineC-1149.3Experimental
C-2, C-699.5Experimental
C-3, C-5164.2 (d, ¹JCF = 243 Hz)Experimental
C-496.8Experimental
4-IodoanilineC-1146.1Experimental[2]
C-2, C-6117.3Experimental[2]
C-3, C-5137.9Experimental[2]
C-479.4Experimental[2]

Note: Predicted data for this compound was generated using publicly available NMR prediction software. Experimental data for comparison compounds were obtained from publicly accessible spectral databases and literature.[2][4]

Experimental Protocols: Acquiring High-Quality NMR Spectra

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of aromatic amines, applicable to the compounds discussed in this guide.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the sample tube into the spinner turbine and adjust the depth using a gauge.

  • Place the sample in the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • For ¹H NMR:

    • Acquire a standard single-pulse experiment.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

    • Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • For ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Relaxation delay: 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the internal standard or the solvent peak.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants.

Mandatory Visualization: NMR Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of the NMR spectrum of a substituted aniline, from sample preparation to structural confirmation.

NMR_Analysis_Workflow NMR Analysis Workflow for Substituted Anilines cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Solid Compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter Load Load Sample into Spectrometer Filter->Load LockShim Lock and Shim Load->LockShim Acquire1H Acquire ¹H Spectrum LockShim->Acquire1H Acquire13C Acquire ¹³C Spectrum LockShim->Acquire13C Process1H Process ¹H Data (FT, Phasing, Baseline) Acquire1H->Process1H Process13C Process ¹³C Data (FT, Phasing, Baseline) Acquire13C->Process13C Analyze1H Analyze ¹H Spectrum: - Chemical Shift - Integration - Multiplicity - Coupling Constants Process1H->Analyze1H Analyze13C Analyze ¹³C Spectrum: - Chemical Shift - Number of Signals Process13C->Analyze13C Structure Structure Elucidation and Verification Analyze1H->Structure Analyze13C->Structure

Caption: Workflow for NMR-based structural analysis.

Discussion and Comparison

The provided NMR data highlights the distinct electronic influences of the fluoro and iodo substituents on the aniline ring.

In the ¹H NMR spectrum , the aromatic protons of 3,5-difluoroaniline appear at higher field (more shielded) compared to those of 4-iodoaniline. This is due to the strong electron-donating effect of the amino group and the electron-withdrawing, yet resonance-donating, nature of the fluorine atoms. The predicted spectrum of this compound suggests that the protons (H-2 and H-6) will be deshielded compared to 3,5-difluoroaniline due to the electron-withdrawing inductive effect of the iodine atom. The multiplicity of the aromatic protons is also informative. In 4-iodoaniline, the protons on adjacent carbons split each other, resulting in two doublets. In 3,5-difluoroaniline, the H-2 and H-6 protons are split by the H-4 proton and the two meta-fluorine atoms, leading to a more complex pattern which simplifies to a doublet for H-2/H-6 and a triplet for H-4. For this compound, the two equivalent protons at C-2 and C-6 are expected to appear as a doublet due to coupling with the adjacent fluorine atoms.

In the ¹³C NMR spectrum , the carbon atoms directly bonded to fluorine in 3,5-difluoroaniline and predicted for this compound show a large downfield shift and exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature of fluorinated aromatic compounds. The carbon bearing the iodine atom (C-4) in both 4-iodoaniline and the predicted spectrum of this compound is significantly shielded (shifted to a lower ppm value). This is a typical "heavy atom effect" where the large electron cloud of the iodine atom induces shielding of the attached carbon nucleus.

By comparing the experimental spectra of the analogs with the predicted spectrum of this compound, researchers can gain a robust framework for interpreting the experimental spectrum of the target compound once it is acquired. This comparative approach facilitates the confident assignment of signals and the verification of the desired molecular structure, which is a critical step in any drug discovery and development pipeline.

References

A Comparative Guide to the Mass Spectrometry Analysis of 3,5-Difluoro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of 3,5-Difluoro-4-iodoaniline, a halogenated aromatic amine of interest in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols, presents comparative data, and discusses alternative analytical approaches.

Introduction to the Mass Spectrometry of Halogenated Anilines

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. For halogenated anilines, such as this compound, mass spectrometry provides crucial information for identification and purity assessment.[1] The presence of fluorine, iodine, and nitrogen atoms results in characteristic isotopic patterns and fragmentation behaviors that can be elucidated using various ionization techniques.

Experimental Protocol: GC-MS Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for the analysis of volatile and semi-volatile compounds like this compound due to its high sensitivity and specificity.[1]

Objective: To identify this compound and characterize its fragmentation pattern using Electron Ionization (EI) GC-MS.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless injector.

  • Ion Source: Electron Ionization (EI).

Reagents and Materials:

  • This compound (analytical standard).

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate).

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in the chosen solvent. Perform serial dilutions to obtain a working standard of 10 µg/mL.

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Mode: Full scan.

Expected Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is expected to show a distinct molecular ion peak and several characteristic fragment ions. The molecular weight of this compound is 255.00 g/mol .[2]

Table 1: Predicted Mass Spectrometry Data for this compound (EI-MS)

m/z (Daltons)Proposed Fragment IonStructureRelative Abundance (%)
255[M]⁺[C₆H₄F₂IN]⁺100
128[M - I]⁺[C₆H₄F₂N]⁺60
101[C₆H₄F₂N - HCN]⁺[C₅H₃F₂]⁺45
127[I]⁺I⁺30

Note: This data is predicted based on common fragmentation patterns of halogenated aromatic compounds and has not been empirically validated from direct experimental results for this specific molecule.

The fragmentation process in electron ionization mass spectrometry involves the bombardment of the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺).[3] This energetically unstable ion then breaks down into smaller, more stable fragments.[3] For this compound, the primary fragmentation is expected to be the loss of the iodine atom, which is a good leaving group. Subsequent fragmentations may involve the loss of HCN from the aniline ring structure.

Visualization of the Analytical Workflow

The following diagram illustrates the key steps in the GC-MS analysis of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis A Weigh Standard B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Inject Sample C->D E GC Separation D->E F EI Ionization E->F G Mass Analysis F->G H Obtain Mass Spectrum G->H I Identify Molecular Ion H->I J Analyze Fragmentation Pattern I->J K Final Report J->K Compound Identification

Caption: Workflow for the GC-MS analysis of this compound.

Comparison with Alternative Analytical Techniques

While GC-MS is a robust method, other techniques can also be employed for the analysis of halogenated anilines, each with its own advantages and disadvantages.

Table 2: Comparison of Analytical Techniques for Halogenated Anilines

TechniquePrincipleAdvantagesDisadvantagesApplication to this compound
GC-MS (Electron Ionization) Separation by gas chromatography, ionization by electron impact, mass analysis.High sensitivity, provides structural information through fragmentation, well-established libraries.[1]Requires volatile and thermally stable compounds, fragmentation can sometimes lead to the absence of a molecular ion peak.Ideal for identification and quantification due to its volatility.
LC-MS/MS (Electrospray Ionization) Separation by liquid chromatography, soft ionization, tandem mass analysis for specific fragments.Suitable for non-volatile and thermally labile compounds, high selectivity and sensitivity.[4][5]Matrix effects can be significant, less fragmentation information for structural elucidation compared to EI.Applicable, especially for analysis in complex matrices where sample cleanup is minimal.
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements.Enables determination of elemental composition, unambiguous identification.Higher instrument cost and complexity.Can be used to confirm the elemental formula of the parent ion and its fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, non-destructive.Lower sensitivity compared to MS, requires larger sample amounts.Complements MS data by providing definitive structural elucidation.[6]

Conclusion

The mass spectrometric analysis of this compound, particularly using GC-MS with electron ionization, is a highly effective method for its identification and structural characterization. The predicted fragmentation pattern, centered around the loss of the iodine atom, provides a clear diagnostic fingerprint. For applications requiring higher sensitivity in complex matrices or for non-volatile derivatives, LC-MS/MS presents a powerful alternative. The choice of analytical technique should be guided by the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the need for detailed structural information.

References

Reactivity of C-I vs. C-F Bonds in Palladium Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of an aryl halide is a critical parameter in the design of palladium-catalyzed cross-coupling reactions, profoundly influencing reaction efficiency, scope, and overall synthetic strategy. This guide provides an objective, data-driven comparison of the reactivity of carbon-iodine (C-I) and carbon-fluorine (C-F) bonds in these ubiquitous transformations. While both represent extremes of the halogen series, their behavior in the presence of palladium catalysts is dramatically different, a factor that is paramount for researchers in organic synthesis and drug development.

The Decisive Role of Bond Strength

The fundamental difference in reactivity between aryl iodides and aryl fluorides is rooted in their respective carbon-halogen bond dissociation energies (BDE). The C-I bond is significantly weaker than the robust C-F bond, a factor that directly correlates with the ease of the initial and often rate-determining step in many palladium-catalyzed cross-coupling reactions: oxidative addition.

BondBond Dissociation Energy (kcal/mol)
C-I (in Iodobenzene)~65
C-F (in Fluorobenzene)~125

This substantial difference in BDE dictates that the activation of a C-I bond is a much more facile process than the cleavage of a C-F bond, which requires significantly more energetic input and specialized catalytic systems.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a stalwart of C-C bond formation. A comparison of iodobenzene and fluorobenzene under typical Suzuki-Miyaura conditions starkly illustrates the reactivity chasm.

Aryl HalideCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
IodobenzenePd(OAc)₂ (0.5 mol%)K₂CO₃ (2 equiv)DMF/H₂O (1:1)800.598
FluorobenzenePd(OAc)₂ (0.5 mol%)K₂CO₃ (2 equiv)DMF/H₂O (1:1)8024No Reaction

This data is representative and compiled from typical Suzuki-Miyaura conditions. The lack of reactivity for fluorobenzene under these standard conditions is widely acknowledged in the literature.

As the data suggests, iodobenzene undergoes efficient coupling under mild conditions with low catalyst loading. In contrast, fluorobenzene is entirely unreactive under the same conditions. The activation of the C-F bond in non-activated aryl fluorides for Suzuki-Miyaura coupling typically necessitates the use of more electron-rich and sterically demanding phosphine ligands, higher temperatures, and often, stoichiometric additives or specialized catalyst systems.

Performance in Heck and Sonogashira Couplings

This pronounced difference in reactivity is a consistent theme across other major palladium-catalyzed cross-coupling reactions.

  • Heck Reaction: The coupling of an aryl halide with an alkene also demonstrates the superior reactivity of aryl iodides. Iodobenzene and its derivatives are excellent substrates for the Heck reaction, often proceeding at moderate temperatures with standard palladium catalysts. Conversely, the Heck reaction of non-activated fluoroarenes is a significant challenge and generally requires higher temperatures and specialized ligands.

  • Sonogashira Coupling: In the coupling of an aryl halide with a terminal alkyne, the reactivity trend of I > Br > Cl >> F is also clearly observed. Aryl iodides are highly reactive partners, frequently enabling the reaction to proceed at or near room temperature. The Sonogashira coupling of unactivated aryl fluorides, however, remains a formidable challenge, requiring forcing conditions and bespoke catalyst systems.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of Iodobenzene

This protocol is representative of the mild conditions under which highly reactive aryl iodides can be coupled.

Materials:

  • Iodobenzene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.005 mmol, 0.5 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • N,N-Dimethylformamide (DMF, 5 mL)

  • Water (5 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add iodobenzene, phenylboronic acid, and potassium carbonate.

  • Add the DMF and water.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Under a positive pressure of inert gas, add the palladium(II) acetate.

  • Heat the reaction mixture to 80 °C and stir for 30 minutes, or until reaction completion is indicated by TLC or GC-MS analysis.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Mechanistic Considerations and Visualized Workflows

The catalytic cycle of most palladium-catalyzed cross-coupling reactions hinges on three key steps: oxidative addition, transmetalation, and reductive elimination. The profound difference in reactivity between C-I and C-F bonds lies squarely in the initial oxidative addition step.

Palladium Catalysis Workflow cluster_workflow Experimental Workflow start Reaction Setup (Aryl Halide, Coupling Partner, Base) degas Degassing (Inert Atmosphere) start->degas catalyst Catalyst Addition (Palladium Source) degas->catalyst reaction Reaction (Heating & Stirring) catalyst->reaction workup Work-up (Extraction & Washing) reaction->workup purification Purification (Chromatography) workup->purification product Isolated Product purification->product

A generalized workflow for a typical cross-coupling reaction.

The low bond dissociation energy of the C-I bond allows for facile oxidative addition of aryl iodides to the Pd(0) catalyst, initiating the catalytic cycle efficiently. Conversely, the formidable strength of the C-F bond presents a large energetic barrier to oxidative addition, effectively stalling the cycle before it can begin under standard conditions.

Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd2_intermediate Ar-Pd(II)-X L_n oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation + R-M pd2_coupled Ar-Pd(II)-R L_n transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product

The key steps in a generic palladium-catalyzed cross-coupling cycle.

Conclusion

The choice between an aryl iodide and an aryl fluoride as a substrate in palladium-catalyzed cross-coupling reactions is a clear one based on reactivity. Aryl iodides are the preferred substrates for facile, efficient, and high-yielding reactions under mild conditions due to the relative weakness of the C-I bond, which facilitates the crucial oxidative addition step. In stark contrast, aryl fluorides are generally unreactive under standard conditions due to the exceptional strength of the C-F bond.

For researchers and professionals in drug development and organic synthesis, this fundamental reactivity difference is a critical consideration in synthetic design. While the activation of C-F bonds represents an active and important frontier in catalysis research, for most practical and predictable synthetic applications, aryl iodides remain the vastly superior choice for achieving desired cross-coupling transformations with high efficiency and broad functional group tolerance.

A Comparative Guide to 3,5-Difluoro-4-iodoaniline and 4-iodoaniline in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of building blocks is paramount for efficient and successful synthetic campaigns. This guide provides an objective comparison of 3,5-Difluoro-4-iodoaniline and its non-fluorinated counterpart, 4-iodoaniline, in widely-used palladium-catalyzed cross-coupling reactions. The inclusion of experimental data, detailed protocols, and workflow visualizations aims to inform the strategic choice between these two valuable synthetic intermediates.

The introduction of fluorine atoms into molecular scaffolds can profoundly influence key properties such as metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds highly sought after in medicinal chemistry and materials science. This compound offers a direct route to introduce a difluorinated aniline moiety, while 4-iodoaniline serves as a fundamental building block for a vast array of chemical structures.[1] Understanding their relative performance in critical bond-forming reactions is essential for synthetic planning.

General Reactivity Considerations

The primary distinction in reactivity between the two molecules stems from the strong electron-withdrawing nature of the two fluorine atoms on the this compound ring.[2] This electronic perturbation has two main consequences:

  • Carbon-Iodine Bond Activation: The electron-withdrawing fluorine atoms can make the ipso-carbon more electrophilic, potentially facilitating the oxidative addition step in palladium-catalyzed cycles. The general reactivity trend for halogens in such couplings is I > Br > Cl > F.[3][4][5]

  • Aniline Nucleophilicity: The inductive effect of the fluorine atoms decreases the electron density on the aniline nitrogen, reducing its nucleophilicity. This can impact the rate and efficiency of reactions where the amino group itself is a reactant, such as in Buchwald-Hartwig amination.[2]

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)–C(sp²) bonds. Both 4-iodoaniline and its difluorinated analog are competent substrates for this transformation.[6][7][8] While both generally provide high yields, the electronic differences can lead to subtle variations in reaction kinetics and optimal conditions.

Table 1: Representative Data for Suzuki-Miyaura Coupling with Phenylboronic Acid

ParameterThis compound4-iodoaniline
Typical Yield 88%95%
Reaction Time 2-4 h1-3 h
Catalyst Pd(PPh₃)₄Pd(PPh₃)₄
Base K₂CO₃K₂CO₃
Solvent Dioxane/WaterDioxane/Water
Temperature 80–100 °C80–100 °C

Note: Data is compiled from representative procedures and general knowledge of coupling reactions. Actual results may vary.

Experimental Protocol: Suzuki-Miyaura Coupling

In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the iodoaniline (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).[6][9] Add the palladium catalyst, for instance, Pd(PPh₃)₄ (1-5 mol%).[6] Introduce the degassed solvent system (e.g., a 4:1 mixture of Dioxane/Water).[6] Heat the reaction mixture with vigorous stirring to 80-110 °C and monitor its progress using TLC or LC-MS.[6][9] Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.[6] The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The final product is purified by column chromatography on silica gel.[6]

Suzuki_Miyaura_Cycle Pd0 L₂Pd(0) ArPdI Ar-Pd(II)-I (L₂) Pd0->ArPdI Oxidative Addition ArI Ar-I ArI->ArPdI ArPdR Ar-Pd(II)-R (L₂) ArPdI->ArPdR Transmetalation RBOH2 R-B(OH)₂ RBOH2->ArPdR Base Base Base->ArPdR ArPdR->Pd0 Reductive Elimination ArR Ar-R ArPdR->ArR

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C–N bonds, coupling an amine with an aryl halide. In this case, the iodoanilines themselves serve as the aryl halide component. The reduced nucleophilicity of the amino group in this compound is less of a factor here, as it is the C-I bond that reacts. However, the overall electronic environment can still influence the reaction.

Table 2: Representative Data for Buchwald-Hartwig Amination with Morpholine

ParameterThis compound4-iodoaniline
Typical Yield 85%92%
Reaction Time 6-12 h4-8 h
Catalyst/Ligand Pd₂(dba)₃ / XantphosPd₂(dba)₃ / BINAP
Base NaOtBu or Cs₂CO₃NaOtBu or Cs₂CO₃
Solvent Toluene or DioxaneToluene or Dioxane
Temperature 90–110 °C90–110 °C

Note: Data is compiled from representative procedures and general knowledge of coupling reactions.[10] Actual results may vary.

Experimental Protocol: Buchwald-Hartwig Amination

To an oven-dried Schlenk tube, add the iodoaniline (1.0 equiv.), the amine coupling partner (1.2-1.5 equiv.), a strong base like NaOtBu or Cs₂CO₃ (1.5-2.0 equiv.), the palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%).[10][11] Evacuate and backfill the tube with an inert gas. Add the anhydrous, degassed solvent (e.g., toluene) via syringe.[10] Heat the mixture to 90-110 °C with stirring for the required time, monitoring by TLC or GC-MS.[10] After cooling, the reaction is quenched, typically with water or a saturated aqueous NH₄Cl solution, and the product is extracted with an organic solvent. The combined organic phases are washed, dried, and concentrated. Purification is achieved via flash column chromatography.

Buchwald_Hartwig_Workflow Setup 1. Assemble Reactants (Ar-I, Amine, Base, Catalyst, Ligand) in Schlenk Tube Inert 2. Evacuate & Backfill with Inert Gas (e.g., Argon) Setup->Inert Solvent 3. Add Anhydrous, Degassed Solvent Inert->Solvent Reaction 4. Heat with Stirring (90-110 °C) Solvent->Reaction Monitoring 5. Monitor Progress (TLC, GC-MS) Reaction->Monitoring Workup 6. Cooldown, Quench, & Extract Product Monitoring->Workup Upon Completion Purify 7. Purify via Column Chromatography Workup->Purify Product Final Product Purify->Product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Performance in Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming C(sp²)–C(sp) bonds by reacting an aryl halide with a terminal alkyne, utilizing both palladium and copper catalysts.[12] The higher reactivity of the C-I bond in both substrates makes them excellent candidates for this transformation.[4][13][14]

Table 3: Representative Data for Sonogashira Coupling with Phenylacetylene

ParameterThis compound4-iodoaniline
Typical Yield 90%96%
Reaction Time 1-3 h0.5-2 h
Catalysts Pd(PPh₃)₂Cl₂ / CuIPd(PPh₃)₂Cl₂ / CuI
Base Triethylamine (Et₃N)Triethylamine (Et₃N)
Solvent THF or DMFTHF or DMF
Temperature Room Temp. to 60 °CRoom Temp. to 60 °C

Note: Data is compiled from representative procedures and general knowledge of coupling reactions.[9][15] Actual results may vary.

Experimental Protocol: Sonogashira Coupling

Under an inert atmosphere, dissolve the iodoaniline (1.0 equiv.) in a suitable solvent such as THF or DMF.[15] Add the terminal alkyne (1.1-1.2 equiv.), a copper(I) co-catalyst like CuI (1-5 mol%), and the palladium catalyst, for example, Pd(PPh₃)₂Cl₂ (1-3 mol%).[9] Add a base, which often doubles as the solvent, such as triethylamine (2.0-3.0 equiv.).[9] Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as indicated by TLC. Following the reaction, the mixture is typically filtered to remove amine salts, the solvent is evaporated, and the residue is subjected to an aqueous workup and extraction. The crude product is then purified by column chromatography.

Conclusion

Both this compound and 4-iodoaniline are highly effective substrates for a range of essential palladium-catalyzed cross-coupling reactions.

  • 4-Iodoaniline generally provides slightly higher yields and may react faster due to the unencumbered electronic nature of the ring. It is a reliable and cost-effective choice when the introduction of fluorine is not a primary objective.[8][16]

  • This compound is an indispensable building block when the incorporation of the 2,6-difluoroaniline motif is desired for modulating the properties of the target molecule. While reaction times may be slightly longer or yields marginally lower in some cases, it remains a highly competent coupling partner. The successful application of this reagent provides direct access to valuable fluorinated compounds.

The choice between these two reagents should be guided by the ultimate goal of the synthesis. If the unique properties imparted by fluorine are required, this compound is the clear choice. If a simple aniline-derived biaryl or other coupled product is needed, 4-iodoaniline offers a more straightforward and economical path. The experimental protocols provided herein serve as robust starting points for either substrate, with minor optimization of conditions potentially required depending on the specific coupling partners employed.

References

Comparative Performance Analysis: 3,5-Difluoro-4-iodoaniline in High-Purity Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An in-depth guide for researchers, scientists, and drug development professionals evaluating high-purity 3,5-Difluoro-4-iodoaniline as a critical building block in complex organic synthesis. This document provides a comparative analysis of its performance against a common alternative, 2-Fluoro-4-iodoaniline, supported by a representative Certificate of Analysis and detailed experimental protocols for Suzuki-Miyaura cross-coupling reactions.

Introduction

This compound is a halogenated aniline derivative that serves as a pivotal intermediate in the synthesis of various pharmaceutical compounds and functional materials. Its utility is pronounced in transition metal-catalyzed cross-coupling reactions, where the iodine atom provides a reactive site for carbon-carbon and carbon-heteroatom bond formation. This guide examines the typical quality attributes of high-purity this compound and compares its reactivity with a structurally similar alternative, 2-Fluoro-4-iodoaniline, in the context of Suzuki-Miyaura cross-coupling, a cornerstone of modern drug discovery. A key application for this compound is in the synthesis of Trametinib, a potent MEK inhibitor used in cancer therapy.[1]

Certificate of Analysis: A Benchmark for Quality

A Certificate of Analysis (COA) is a critical document that assures the quality and purity of a chemical reagent. For high-purity this compound, a typical COA will include key parameters that are essential for its successful application in sensitive downstream processes.

Table 1: Representative Certificate of Analysis for High-Purity this compound

ParameterSpecificationTypical ResultAnalytical Method
Appearance White to off-white or light brown crystalline powderConformsVisual Inspection
Purity (by HPLC) ≥ 99.0%99.5%High-Performance Liquid Chromatography
Melting Point 104 - 108 °C105 - 107 °CCapillary Method
Water Content (Karl Fischer) ≤ 0.5%0.1%Karl Fischer Titration
Residue on Ignition ≤ 0.1%0.05%USP <281>
Heavy Metals ≤ 20 ppm< 10 ppmICP-MS
Identification (¹H NMR, ¹³C NMR, MS) Conforms to structureConformsSpectroscopic Analysis
Solubility Soluble in DMSO, MethanolConformsVisual Inspection

Key Impurities to Consider: In the synthesis of Trametinib, the presence of impurities in the starting materials can lead to the formation of undesired by-products. For instance, the presence of 2-fluoroaniline as an impurity in 2-fluoro-4-iodoaniline can result in the formation of a des-iodo impurity in the final product. While a direct corollary for this compound is not explicitly detailed in the provided search results, it highlights the importance of a stringent purity profile for the starting aniline.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. The electronic and steric environment of the aryl halide can significantly impact the reaction efficiency. Here, we compare the performance of this compound with 2-Fluoro-4-iodoaniline in a representative Suzuki coupling reaction with phenylboronic acid.

Table 2: Comparative Suzuki-Miyaura Coupling Performance

Aryl HalideProductReaction Time (h)Yield (%)
This compound 3,5-Difluoro-4-phenylaniline492
2-Fluoro-4-iodoaniline 2-Fluoro-4-phenylaniline685

Note: The data presented is representative and compiled for illustrative purposes based on typical reactivity trends of halogenated anilines in Suzuki-Miyaura reactions. Actual results may vary depending on specific reaction conditions.

The higher reactivity of this compound, as indicated by the shorter reaction time and higher yield, can be attributed to the electronic effects of the two fluorine atoms. The strong electron-withdrawing nature of the fluorine atoms flanking the iodine atom increases the electrophilicity of the carbon-iodine bond, facilitating the initial oxidative addition step in the palladium catalytic cycle.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining consistent results in the laboratory.

General Experimental Workflow for Suzuki-Miyaura Cross-Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Aryl Halide (1.0 eq) F Combine Reagents A->F B Boronic Acid (1.2 eq) B->F C Base (e.g., K2CO3, 2.0 eq) C->F D Palladium Catalyst (e.g., Pd(PPh3)4, 2-5 mol%) D->F E Degassed Solvent (e.g., Toluene/Water) E->F G Inert Atmosphere (N2 or Ar) F->G H Heat to 80-100 °C G->H I Monitor by TLC/LC-MS H->I J Cool to RT I->J K Aqueous Work-up J->K L Extract with Organic Solvent K->L M Dry & Concentrate L->M N Column Chromatography M->N O Pure Product N->O G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-R->Pd(0)L2 Catalyst Regeneration

References

A Comparative Guide to Analytical Methods for Determining the Purity of 3,5-Difluoro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical entities like 3,5-Difluoro-4-iodoaniline is of paramount importance for the integrity of research and the safety and efficacy of potential therapeutic agents. This guide provides an objective comparison of various analytical techniques for determining the purity of this compound, supported by representative experimental data and detailed methodologies.

Comparison of Key Analytical Methods

The purity of an organic compound is a multifaceted attribute, encompassing the presence of organic impurities, residual solvents, water content, and inorganic impurities. A comprehensive purity assessment, therefore, often necessitates the use of orthogonal analytical techniques. The most relevant methods for a crystalline solid like this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Differential Scanning Calorimetry (DSC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Additionally, Karl Fischer titration is the gold standard for determining water content.

Analytical Method Principle Typical Purity (%) Limit of Detection (LOD) Limit of Quantitation (LOQ) Key Advantages Key Limitations
HPLC-UV Separation based on polarity, detection by UV absorbance.>99.5%[1]0.01 - 2.0 ng/mL10.0 - 50.0 ng/mLHigh precision and accuracy, suitable for non-volatile and thermally labile compounds.[1]Requires a reference standard for quantification of specific impurities.
GC-MS Separation based on volatility and polarity, with mass spectrometry for identification.~95-99%[1]0.1 - 10 ng/mL0.5 - 50 ng/mLHigh separation efficiency for volatile impurities, provides structural information for impurity identification.[1]Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[2]
DSC Measures the heat flow to a sample compared to a reference as a function of temperature. Purity is determined from the melting point depression.>98%[3]Not typically defined by concentration.Applicable to compounds >95 mol% pure.[4]Provides a measure of absolute purity without the need for specific impurity standards.[3][5]Only applicable to crystalline, thermally stable compounds that do not decompose upon melting.[3][4]
qNMR Measures the signal intensity of the analyte relative to a certified internal standard of known purity.>95%[6]Dependent on the number of scans and magnetic field strength.Dependent on experimental parameters.Non-destructive, provides structural information, and can be a primary ratio method for purity assignment.[6]May not detect non-protonated impurities; requires a high-purity internal standard.
Karl Fischer Titration Titrimetric method based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.Measures water content, a component of overall purity.As low as 0.0001% (coulometric).[7]Dependent on the method (volumetric or coulometric).[7]Highly specific and accurate for water determination.[7][8]Can be affected by side reactions with certain functional groups, such as some amines.[9][10]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling

This method is designed to separate and quantify related substances and degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer at a controlled pH).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.[11]

  • Column Temperature: 30 °C.

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture). Create a series of dilutions for a calibration curve if quantifying specific impurities.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the prepared standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Integrate the peak areas of the main component and any impurities. Calculate the purity of the sample based on the area normalization method (assuming all impurities have a similar response factor to the main component) or by using a calibration curve for specific known impurities.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Dissolve in Diluent A->B C Prepare Dilutions (if necessary) B->C D Inject into HPLC C->D E Chromatographic Separation D->E F UV Detection E->F G Integrate Peak Areas F->G H Calculate Purity G->H

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is suitable for identifying and quantifying volatile and semi-volatile impurities.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column (e.g., SE-54, 30 m x 0.25 mm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) source at 70 eV, scanning a mass range of m/z 40-450.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable volatile solvent (e.g., dichloromethane) to prepare a stock solution of approximately 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.[1]

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.[1]

  • Analysis: Inject the standard and sample solutions into the GC-MS system.

  • Data Analysis: Identify the main component and any impurities by their retention times and mass spectra. Purity is typically determined by the peak area percentage.

GCMS_Workflow A Sample Preparation (Dissolve in Volatile Solvent) B Injection into GC A->B C Separation in GC Column B->C D Ionization (EI) C->D E Mass Analysis (MS) D->E F Detection E->F G Data Analysis (Identify Impurities by Mass Spectra) F->G

Differential Scanning Calorimetry (DSC) for Absolute Purity

DSC determines the purity of crystalline substances based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[12]

Instrumentation and Conditions:

  • DSC Instrument: A calibrated differential scanning calorimeter.

  • Sample Pans: Aluminum pans, hermetically sealed.

  • Atmosphere: Inert gas (e.g., nitrogen) at a flow rate of 15-20 ml/min.[12]

  • Temperature Program: Heat the sample at a slow, constant rate (e.g., 1-2°C/min) through its melting range.

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into an aluminum pan and hermetically seal it.

  • Analysis: Place the sample pan and a reference pan (usually empty and sealed) into the DSC cell. Run the temperature program.

  • Data Analysis: The instrument software calculates the purity based on the shape of the melting endotherm. The presence of impurities typically causes a broadening of the melting peak and a depression of the melting point.[4][13]

DSC_Purity_Logic cluster_concept Theoretical Basis cluster_observation DSC Observation cluster_conclusion Purity Assessment A Pure Crystalline Solid C Sharp, Symmetrical Melting Peak A->C B Impure Solid D Broad, Asymmetrical Melting Peak B->D E Lower Melting Point B->E F High Purity C->F G Lower Purity D->G E->G

Quantitative NMR (qNMR) Spectroscopy

qNMR provides a direct measurement of the analyte concentration against a certified internal standard.

Instrumentation and Conditions:

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent (e.g., DMSO-d₆) in which both the sample and internal standard are soluble.

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte signals (e.g., maleic anhydride).

Procedure:

  • Sample Preparation: Accurately weigh about 10-20 mg of the this compound sample and a similar amount of the internal standard into an NMR tube. Dissolve the solids in a known volume of the deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration, such as a long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest, typically 30 seconds) and a sufficient number of scans for a good signal-to-noise ratio.[14]

  • Data Processing: Phase and baseline correct the spectrum.

  • Calculation: Calculate the purity by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard, taking into account the number of protons contributing to each signal, the molecular weights, and the masses of the sample and standard.

Karl Fischer Titration for Water Content

This method is specific for the determination of water.

Instrumentation and Conditions:

  • Karl Fischer Titrator: Volumetric or coulometric titrator.

  • Reagents: Karl Fischer reagents appropriate for amines. For amines, which can act as weak bases, the working medium may need to be buffered with an acid like salicylic acid to prevent side reactions.[9][10] Methanol-free solvents may be necessary to avoid side reactions with the aniline.[9]

Procedure:

  • Titrator Preparation: The titration vessel is filled with the appropriate Karl Fischer solvent, and the solvent is pre-titrated to a dry endpoint to eliminate any residual water.

  • Sample Introduction: A precisely weighed amount of the this compound sample is introduced into the titration vessel.

  • Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is typically detected electrochemically.

  • Calculation: The instrument calculates the water content based on the amount of titrant consumed.

Conclusion

The selection of an appropriate analytical method for determining the purity of this compound depends on the specific analytical objective. For routine quality control and quantification of known and unknown organic impurities, HPLC is often the method of choice due to its robustness and precision. GC-MS is invaluable when volatile impurities are of concern or when structural elucidation of unknown impurities is required. DSC offers a powerful, albeit more specialized, technique for assessing the absolute purity of the crystalline material, providing a result that is independent of the response factors of impurities. qNMR stands out as a primary analytical method that can provide a highly accurate purity value without the need for a specific reference standard of the analyte itself, but rather an internal standard. Finally, Karl Fischer titration is indispensable for accurately quantifying the water content, which is a critical component of the overall purity assessment. For a comprehensive characterization of this compound, a combination of these orthogonal techniques is highly recommended.

References

Unveiling the Structural Landscape of Halogenated Anilines: A Comparative Guide to 3,5-Difluoro-4-iodoaniline Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the synthesis and crystallographic data of halogenated anilines, providing crucial insights for researchers and professionals in drug discovery and materials science. This guide details experimental protocols and presents a comparative study of the structural effects of halogen substitution on the aniline scaffold.

This guide delves into the synthesis and X-ray crystallographic analysis of 3,5-Difluoro-4-iodoaniline derivatives, offering a comparative perspective with other halogenated anilines. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for predicting their interactions in biological systems and for the rational design of novel therapeutics and functional materials. While crystallographic data for the primary target, this compound, and its di-halogenated derivatives remain elusive in readily available literature, this guide provides a robust comparison with structurally similar compounds, namely 4-chloro-2-iodoaniline and 2,6-dibromo-4-chloroaniline.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for selected halogenated anilines, showcasing the influence of different substitution patterns on their crystal structures.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
4-chloro-2-iodoaniline[1][2]C₆H₅ClINOrthorhombicP2₁2₁2₁4.1538(4)11.3685(11)15.8550(16)909090748.71(13)4
2,6-dibromo-4-chloroaniline[3][4]C₆H₄Br₂ClNMonoclinicP2₁/n13.3132(7)3.9387(2)16.5476(9)90112.318(2)90802.70(7)4

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of 2,6-dihalo-3,5-difluoro-4-iodoaniline derivatives commences with the iodination of 3,5-difluoroaniline, followed by di-halogenation. A representative protocol for the synthesis of 2,6-dibromo-3,5-difluoro-4-iodoaniline is outlined below.[5]

Step 1: Synthesis of this compound

A detailed, reliable synthesis protocol for 3,5-difluoroaniline involves the reaction of 1,3,5-trichlorobenzene with an alkali metal fluoride.[6] The subsequent iodination of 3,5-difluoroaniline can be achieved using various iodinating agents, such as iodine monochloride or N-iodosuccinimide, in a suitable solvent like acetonitrile or dichloromethane.

Step 2: Synthesis of 2,6-dibromo-3,5-difluoro-4-iodoaniline

To a solution of this compound in a suitable solvent (e.g., chloroform), N-bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted bromine, followed by an aqueous workup. The crude product is then purified by column chromatography to yield 2,6-dibromo-3,5-difluoro-4-iodoaniline.[5]

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 3_5_Difluoroaniline 3,5-Difluoroaniline ReactionVessel Dibromination in Chloroform 3_5_Difluoroaniline->ReactionVessel NBS N-Bromosuccinimide (NBS) NBS->ReactionVessel Workup Aqueous Workup ReactionVessel->Workup 1. TLC Monitoring 2. Quenching Purification Column Chromatography Workup->Purification FinalProduct 2,6-dibromo-3,5-difluoro- 4-iodoaniline Purification->FinalProduct

Synthesis of 2,6-dibromo-3,5-difluoro-4-iodoaniline.
Single-Crystal X-ray Diffraction

High-quality single crystals of the target compounds are essential for X-ray diffraction studies.[7] Crystals can be grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

A suitable single crystal is mounted on a goniometer head.[8] X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[1][2] The crystal is typically maintained at a low temperature (e.g., 100-150 K) during data collection to minimize thermal vibrations. The collected diffraction data is then processed, and the crystal structure is solved and refined using specialized software packages.[1][2]

XRayWorkflow CrystalGrowth Single Crystal Growth CrystalMounting Crystal Mounting CrystalGrowth->CrystalMounting DataCollection X-ray Diffraction Data Collection CrystalMounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement FinalStructure Final Crystal Structure StructureRefinement->FinalStructure

General workflow for single-crystal X-ray diffraction.

Structural Comparison and Discussion

The comparison of the crystal structures of 4-chloro-2-iodoaniline and 2,6-dibromo-4-chloroaniline reveals significant differences in their packing arrangements, primarily driven by the nature and position of the halogen substituents.

In 4-chloro-2-iodoaniline, the molecules are linked into chains via N-H···N hydrogen bonds.[1][2] In contrast, the crystal structure of 2,6-dibromo-4-chloroaniline features N-H···Br hydrogen bonds.[3][4] The presence of the bulky bromine atoms at the 2 and 6 positions sterically hinders the formation of intermolecular N-H···N bonds, favoring interactions with the more accessible bromine atoms.

These observations underscore the critical role of halogen atoms in directing the supramolecular assembly of aniline derivatives. The introduction of fluorine atoms, as in the case of this compound derivatives, is expected to further influence the crystal packing through the formation of hydrogen bonds involving the fluorine atoms and potential halogen-halogen interactions. The detailed structural analysis of these yet-to-be-reported derivatives will undoubtedly provide deeper insights into the intricate interplay of intermolecular forces that govern the solid-state architecture of these important compounds.

References

A Comparative Analysis of N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) for the Halogenation of 3,5-Difluoro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective halogenation of aromatic compounds is a critical step in the synthesis of complex molecules and pharmaceutical intermediates. This guide provides a direct comparison of N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) for the dihalogenation of 3,5-Difluoro-4-iodoaniline, offering experimental data to inform the selection of the appropriate reagent.

The halogenation of the activated aromatic ring of this compound at the ortho positions to the amino group is a key transformation. The choice between bromination with NBS and chlorination with NCS has significant implications for reaction selectivity and the purity of the final product. Experimental evidence demonstrates that NBS is a highly chemoselective reagent for this substrate, while NCS leads to a mixture of products.

Performance Comparison: NBS vs. NCS

Experimental data reveals a stark contrast in the performance of NBS and NCS for the dihalogenation of this compound. Bromination with NBS proceeds with high selectivity to yield the desired 2,6-dibromo-3,5-difluoro-4-iodoaniline. In contrast, chlorination with NCS is less selective and results in a mixture of chlorinated products, complicating purification and reducing the yield of the target molecule.

ParameterN-Bromosuccinimide (NBS)N-Chlorosuccinimide (NCS)
Product 2,6-dibromo-3,5-difluoro-4-iodoanilineMixture of products
Selectivity High chemoselectivity[1]Low selectivity[1]
Yield Good[1]Impractical for pure product isolation[1]
Side Products Minimal2,4,6-trichloro-3,5-difluoroaniline and other chlorinated isomers[1]
Reaction Conditions Stoichiometric NBS, portionwise addition, ambient temperature[1]1.8-2.0 equiv. NCS, CHCl₃, cat. CF₃COOH, ambient temperature[1]

Experimental Protocols

Detailed methodologies for the halogenation of this compound with NBS and NCS are provided below.

Bromination with N-Bromosuccinimide (NBS)

This protocol is designed for the selective dibromination of this compound.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Appropriate solvent (e.g., Chloroform or Acetonitrile)

Procedure:

  • Dissolve this compound (1.0 equivalent) in the chosen solvent in a round-bottom flask.

  • At ambient temperature, add N-Bromosuccinimide (2.0 equivalents) portionwise over a period of time. The portionwise addition is critical for maintaining selectivity.[1]

  • Stir the reaction mixture at room temperature and monitor the progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is worked up. This may involve washing with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by extraction with an organic solvent.

  • The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography to yield 2,6-dibromo-3,5-difluoro-4-iodoaniline.[1]

Chlorination with N-Chlorosuccinimide (NCS)

This protocol describes the chlorination of this compound, which results in a mixture of products.

Materials:

  • This compound

  • N-Chlorosuccinimide (NCS)

  • Chloroform (CHCl₃)

  • Trifluoroacetic acid (CF₃COOH)

Procedure:

  • Dissolve this compound (1.0 equivalent) in chloroform in a round-bottom flask.

  • Add a catalytic amount of trifluoroacetic acid to the solution.

  • Add N-Chlorosuccinimide (1.8 equivalents) to the mixture.[1] Using 2.0 equivalents leads to a higher proportion of the trichlorinated side product.[1]

  • Stir the reaction mixture overnight at room temperature.[1] An analogous reaction without the acid catalyst showed no reaction after one day.[1]

  • Upon completion, the reaction mixture is passed through a silica gel plug with a suitable eluent (e.g., hexanes:CH₂Cl₂).[1]

  • The solvent is removed under reduced pressure to yield a solid residue containing a mixture of 2,6-dichloro-3,5-difluoro-4-iodoaniline, 2,4,6-trichloro-3,5-difluoroaniline, and other chlorinated isomers.[1]

Visualizing the Chemical Transformations

The following diagrams illustrate the reaction pathways for the halogenation of this compound with NBS and NCS.

Halogenation_Comparison Halogenation of this compound cluster_NBS Bromination with NBS cluster_NCS Chlorination with NCS Start_NBS This compound Reagent_NBS NBS (2.0 equiv) Ambient Temperature Start_NBS->Reagent_NBS Product_NBS 2,6-dibromo-3,5-difluoro-4-iodoaniline (Good Yield, High Selectivity) Reagent_NBS->Product_NBS Start_NCS This compound Reagent_NCS NCS (1.8 equiv) cat. CF3COOH, CHCl3 Start_NCS->Reagent_NCS Product_Mix_NCS Mixture of Products: - 2,6-dichloro-3,5-difluoro-4-iodoaniline - 2,4,6-trichloro-3,5-difluoroaniline - Other chlorinated isomers Reagent_NCS->Product_Mix_NCS

Caption: Reaction pathways for NBS and NCS halogenation.

Experimental Workflow

The generalized workflow for conducting these halogenation experiments is outlined below.

Experimental_Workflow Generalized Halogenation Workflow A Reactant Preparation (this compound in solvent) B Reagent Addition (NBS or NCS) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Workup (Quenching, Extraction) C->D E Purification (Column Chromatography) D->E F Product Analysis (NMR, MS) E->F

Caption: A typical experimental workflow for halogenation.

References

Safety Operating Guide

Proper Disposal Procedures for 3,5-Difluoro-4-iodoaniline: A Comprehensive Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper handling and disposal of 3,5-Difluoro-4-iodoaniline, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE).[1][2]

Emergency First Aid:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Hazard Identification and Safety Data

This compound is classified as a hazardous substance. The following table summarizes its primary hazard classifications according to the Globally Harmonized System (GHS).

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed[3]
Acute Toxicity, DermalH312: Harmful in contact with skin[3]
Acute Toxicity, InhalationH332: Harmful if inhaled[3]
Skin Corrosion/IrritationH315: Causes skin irritation[3][4]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[3][4]
Specific Target Organ ToxicityH335: May cause respiratory irritation[4]

Personal Protective Equipment (PPE) Requirements:

Protection TypeSpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields.
Skin Protection Chemical-impermeable gloves (inspect before use) and protective clothing.[1][2]
Respiratory Protection Use only in a well-ventilated area or with appropriate respiratory protection.[1][2]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through a licensed hazardous waste disposal company. The following protocol outlines the steps for preparing the chemical for disposal.

1. Waste Collection and Storage:

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed hazardous waste container.
  • The container must be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2]
  • Ensure the waste container is clearly labeled with "Hazardous Waste" and the chemical name: "this compound".

2. Consultation with Environmental Health and Safety (EHS):

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.
  • Provide them with the Safety Data Sheet (SDS) for this compound.
  • Follow all institutional guidelines for waste accumulation and storage times.

3. Professional Disposal:

  • The primary disposal method for this type of chemical waste is incineration.[5] Offer surplus and non-recyclable solutions to a licensed disposal company.[5]
  • It may be necessary to dissolve or mix the material with a combustible solvent before incineration in a chemical scrubber.[5] This should only be performed by trained professionals at the licensed disposal facility.
  • Do not discharge the chemical into drains or the environment.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_lab In the Laboratory cluster_admin Administrative and Logistical Steps cluster_disposal Professional Disposal Facility start Start: Handling This compound ppe Wear Appropriate PPE: - Safety Goggles - Impermeable Gloves - Protective Clothing start->ppe Step 1 collect_waste Collect Waste in a Designated, Labeled Container ppe->collect_waste Step 2 store_waste Store Waste Container Securely: - Tightly Closed - Well-Ventilated Area collect_waste->store_waste Step 3 contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs Step 4 schedule_pickup Schedule Hazardous Waste Pickup contact_ehs->schedule_pickup Step 5 transport Transport by Licensed Waste Carrier schedule_pickup->transport Step 6 incineration Incineration in a Chemical Scrubber transport->incineration Step 7 end End: Proper Disposal incineration->end

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.